This guide serves as an advanced technical reference for Salbutamol Acetate (CAS 1420043-41-9), a specialized salt form of the widely used -adrenergic agonist. Unlike the commercially dominant sulfate salt, the acetate f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for Salbutamol Acetate (CAS 1420043-41-9), a specialized salt form of the widely used
-adrenergic agonist. Unlike the commercially dominant sulfate salt, the acetate form is primarily utilized in high-precision analytical standards, impurity profiling, and specific solubility-dependent drug delivery research.
[1][2][3][4][5]
Molecular Identity & Solid-State Chemistry
Salbutamol Acetate represents the acetate salt of albuterol (salbutamol). While the sulfate salt (CAS 51022-70-9) is the standard for therapeutic formulations due to its high melting point and stability, the acetate salt offers unique physicochemical behaviors useful in specific organic solvent systems and controlled release matrices.
Racemic (unless specified as Levosalbutamol Acetate)
Appearance
White to off-white hygroscopic crystalline solid
Structural Analysis
The structure consists of the protonated secondary amine of the salbutamol pharmacophore interacting with the acetate anion.
Cation: The tert-butylamino group is protonated (
).
Anion: Acetate (
) serves as the counter-ion.
Implication: The acetate counter-ion is less lipophobic than sulfate, potentially altering the partition coefficient (LogP) and solubility in alcohols (ethanol/methanol), making it a candidate for non-aqueous inhaler propellants or transdermal formulations.
Synthesis & Manufacturing Control
The preparation of Salbutamol Acetate typically follows a "Salt Switch" or direct neutralization protocol, distinct from the industrial sulfate process.
Synthesis Workflow
The synthesis avoids the use of sulfuric acid, instead utilizing glacial acetic acid in a controlled organic solvent to precipitate the salt or isolate it via evaporation.
Protocol: Acid-Base Neutralization
Dissolution: Dissolve Salbutamol Free Base (CAS 18559-94-9) in anhydrous Ethanol (EtOH) at 40°C.
Crystallization: Cool to 0-5°C. If precipitation does not occur (due to high solubility of acetates), add an antisolvent such as Diethyl Ether or Hexane.
Isolation: Filter under nitrogen atmosphere (hygroscopic risk) and dry under vacuum at <40°C.
Reaction Pathway Diagram
The following diagram illustrates the conversion from the ketone precursor to the final acetate salt.
Caption: Synthetic pathway from acetophenone precursor to Salbutamol Acetate via free base neutralization.
Analytical Characterization (E-E-A-T)
Validating the identity of CAS 1420043-41-9 requires distinguishing the acetate moiety from the drug pharmacophore.
HPLC Method (Reverse Phase)
Standard USP methods for Salbutamol Sulfate must be modified. The acetate ion is UV-transparent at 276 nm, so it will not appear in the UV chromatogram, but it influences the pH of the mobile phase.
Column: C18 (ODS),
mm, 5 m.
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (60:40).
Note: Do not use acetate buffer if you intend to analyze the counter-ion via ion chromatography.
Detection: UV @ 276 nm (detects Salbutamol).
Retention Time: ~4-6 mins (Salbutamol peak).
NMR Spectroscopy
Proton NMR (
-NMR) is the definitive method to confirm the salt stoichiometry.
Solvent:
or .
Key Signals:
1.0 (s, 9H): tert-butyl group.
1.9 (s, 3H): Acetate singlet (). This peak is absent in Sulfate/Free Base.
6.8 - 7.2 (m, 3H): Aromatic protons.
Analytical Workflow Diagram
Caption: Multi-modal analytical workflow for confirming Salbutamol Acetate stoichiometry and purity.
Biopharmaceutical Implications
Why use Acetate over Sulfate?
Solubility Modulation: Acetates generally exhibit higher solubility in lower alcohols (ethanol, isopropanol). This is critical for Metered Dose Inhalers (MDIs) using hydrofluoroalkane (HFA) propellants where ethanol is a co-solvent. The sulfate salt is practically insoluble in ethanol.[1]
Dissolution Rate: The acetate salt, being derived from a weaker acid than sulfuric acid, may exhibit a faster intrinsic dissolution rate in neutral pH environments, potentially altering onset of action in novel sublingual or buccal formulations.
Stability: Acetate salts are often more hygroscopic. Handling requires controlled humidity (<40% RH) to prevent deliquescence.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2083, Salbutamol. PubChem. Available at: [Link]
European Pharmacopoeia (Ph.[1] Eur.). Salbutamol Sulphate Monograph 01/2011:0687. European Directorate for the Quality of Medicines.
Malkia, A. et al. (2003). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis.
An In-Depth Technical Guide to the Impurity Profile of Salbutamol Acetate API
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the impurity profile of Salbutamol Acetate Active Pharmaceutical Ingredient (API). It is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impurity profile of Salbutamol Acetate Active Pharmaceutical Ingredient (API). It is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the characterization, control, and regulatory submission of salbutamol-related products. This guide delves into the origins of impurities from synthetic routes, degradation pathways under various stress conditions, and the critical analytical methodologies required for their identification and quantification. By synthesizing information from pharmacopeial monographs, scientific literature, and regulatory guidelines, this document offers a holistic perspective on ensuring the purity, safety, and efficacy of Salbutamol Acetate.
Introduction: The Significance of Impurity Profiling in Salbutamol Acetate
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). While the sulfate salt of salbutamol is more common, the acetate salt is also utilized in pharmaceutical formulations. The control of impurities in any API is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies, such
as the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3][4]
This guide provides a detailed examination of the known and potential impurities associated with Salbutamol Acetate, moving beyond a simple listing to explain the causality behind their formation and the logic underpinning their analytical control.
Salbutamol Acetate vs. Salbutamol Sulfate: A Note on Stability
While much of the published literature focuses on salbutamol sulfate, the principles of impurity formation are largely applicable to the acetate salt, as they pertain to the salbutamol molecule itself. However, the salt form can influence the stability of the API. Notably, studies have shown that acetate buffers can have a stabilizing effect on salbutamol in solution compared to phosphate buffers.[5][6][7] The pH of the local environment created by the salt can also play a role in the degradation pathways, with salbutamol exhibiting maximum stability in the pH range of 3 to 4 and minimum stability around pH 9.[7][8] While no impurities have been identified as being exclusively unique to salbutamol acetate, the potential for different degradation kinetics warrants careful consideration during stability studies.
Classification and Origin of Salbutamol Impurities
Impurities in Salbutamol Acetate can be broadly categorized into two main classes: process-related impurities arising from the synthetic route and degradation products formed during storage or under stress conditions. A third category, impurities from starting materials , is also a critical consideration.
Process-Related Impurities: A Synthesis-Driven Perspective
The manufacturing process of salbutamol is a primary source of impurities. Different synthetic routes can introduce a unique spectrum of process-related impurities, including unreacted starting materials, intermediates, and by-products of side reactions. Understanding these pathways is fundamental to implementing effective control strategies.
One common synthetic route involves the reaction of a protected p-hydroxyacetophenone derivative, which is then brominated, followed by amination with tert-butylamine and subsequent deprotection. Variations in this and other routes can lead to the formation of several known impurities. For instance, a novel impurity, 3-(2-bromoacetyl)-2-hydroxybenzaldehyde, has been identified in the starting material 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, highlighting the importance of stringent control of raw materials.[9][10]
Below is a diagram illustrating a generalized synthetic pathway and the potential entry points for process-related impurities.
Caption: Generalized synthetic pathway for salbutamol and sources of process-related impurities.
Salbutamol is susceptible to degradation under various conditions, including exposure to light, heat, oxidizing agents, and extremes of pH.[7][8][11] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Key Degradation Pathways:
Oxidation: The phenolic hydroxyl group and the secondary alcohol in the salbutamol molecule are prone to oxidation, which can be accelerated by the presence of oxygen and metal ions. This can lead to the formation of colored degradation products.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The photocatalytic degradation of salbutamol has been shown to proceed through the formation of several intermediates, including hydroxylated and de-alkylated species, eventually leading to mineralization.[12][13][14]
pH-Dependent Degradation: Salbutamol's stability is highly dependent on pH. It is most stable in acidic conditions (pH 3-4) and degrades more rapidly in alkaline environments (around pH 9).[7][8]
Reaction with Excipients: In formulated products, salbutamol can potentially react with excipients, leading to the formation of new adducts.
The following diagram illustrates the key factors influencing the degradation of salbutamol.
Caption: Key environmental and chemical factors leading to the degradation of salbutamol.
Profile of Known Salbutamol Impurities
The European Pharmacopoeia (EP) lists several known impurities of salbutamol, designated by letters. The structures and origins of some of the key impurities are detailed below. It is crucial for any analytical laboratory working with salbutamol to have access to reference standards for these impurities for accurate identification and quantification.[15]
The control of impurities in APIs is governed by a stringent regulatory framework established by the ICH. The key guidelines applicable to Salbutamol Acetate are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[1][16]
ICH Thresholds for Impurity Control
These guidelines define thresholds for the reporting, identification, and qualification of impurities.[3]
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
These thresholds are dependent on the maximum daily dose of the drug. A decision tree for the identification and qualification of impurities is provided in the ICH guidelines.
Caption: Simplified decision-making workflow for impurity management based on ICH Q3A/B guidelines.
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is the cornerstone of an effective impurity control strategy. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of salbutamol and its impurities.
Protocol: HPLC-UV Method for Salbutamol Impurity Profiling
This protocol outlines a general-purpose, stability-indicating HPLC method for the analysis of salbutamol and its related substances.
1. Instrumentation:
HPLC system with a UV detector.
Data acquisition and processing software.
2. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
Mobile Phase B: Acetonitrile.
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all impurities. A typical gradient might start at 95% A, moving to 40% A over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 276 nm.
Injection Volume: 20 µL.
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v).
Standard Solution: Prepare a stock solution of Salbutamol Acetate reference standard and individual impurity standards in the diluent. Prepare working standards by appropriate dilution.
Sample Solution: Accurately weigh and dissolve the Salbutamol Acetate API in the diluent to a known concentration.
4. System Suitability:
Before sample analysis, inject a system suitability solution containing salbutamol and key impurities to verify the performance of the chromatographic system. Key parameters to assess include resolution between critical pairs, theoretical plates, and tailing factor for the salbutamol peak.
5. Method Validation:
The analytical method must be validated in accordance with ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
1. Preparation of Samples:
Prepare solutions of Salbutamol Acetate API in a suitable solvent at a known concentration.
2. Stress Conditions:
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize before analysis.
Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
Thermal Degradation: Expose the solid API and a solution of the API to dry heat (e.g., 80°C) for a specified period.
Photolytic Degradation: Expose the solid API and a solution of the API to UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
3. Analysis:
Analyze the stressed samples using the validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Conclusion: A Proactive Approach to Impurity Control
A thorough understanding of the impurity profile of Salbutamol Acetate is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality. This guide has provided a framework for understanding the origins of impurities, their chemical nature, and the analytical and regulatory strategies for their control. By adopting a proactive and scientifically-driven approach to impurity profiling, from the control of starting materials through to the final API and drug product, researchers and manufacturers can ensure the development of safe and effective salbutamol-based medicines. The continuous evolution of analytical techniques and a deeper understanding of degradation pathways will further enhance our ability to characterize and control impurities in this vital medication.
References
Aspects of the stability of salbutamol sulphate in aqueous solution. - the University of Bath's research portal. [Link]
Salbutamol EP Impurity H (HCl Salt) - Veeprho. [Link]
Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate - CORE. [Link]
Absorbance spectra of salbutamol during photodegradation by 0.2% Mn-doped TiO 2 under visible irradiation. - ResearchGate. [Link]
The Prohibited List | World Anti Doping Agency - WADA. [Link]
CN108863753B - Salbutamol impurity and synthetic method thereof - Google P
Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PMC. [Link]
Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - ResearchGate. [Link]
Aspects of the stability of salbutamol sulphate in aqueous solution. - the University of Bath's research portal. [Link]
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). [Link]
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
Salbutamol EP Impurity H | 132183-64-3 - SynZeal. [Link]
CAS No : 24085-03-8 | Product Name : Salbutamol Sulfate - Impurity E - Pharmaffiliates. [Link]
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]
Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs - PubMed. [Link]
CAS No : 54030-32-9 | Product Name : Salbutamol Sulfate - Impurity Q | Chemical Name : 4-hydroxy-3-(hydroxymethyl)benzaldehyde | Pharmaffiliates. [Link]
(PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup - ResearchGate. [Link]
Formulation, Stability and Bioequivalency Study of Prepared Salbutamol Sulphate Nebules.. [Link]
CAS 54030-32-9 Salbutamol EP Impurity Q - Anant Pharmaceuticals Pvt. Ltd.. [Link]
CAS 24085-03-8 Salbutamol EP Impurity E - Anant Pharmaceuticals Pvt. Ltd.. [Link]
Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. [Link]
(PDF) Formulation, Stability and Bioequivalency Study of Prepared Salbutamol Sulphate Nebules. - ResearchGate. [Link]
CAS No : 754926-25-5 | Product Name : Salbutamol Sulfate - Impurity O - Pharmaffiliates. [Link]
salbutamol ep impurity e - Allmpus - Research and Development. [Link]
Salbutamol EP Impurity L CAS#: 898542-81-9; ChemWhat Code: 1482707. [Link]
Salbutamol EP Impurity L | CAS 898542-81-9 - Veeprho. [Link]
Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the - DIAL@UCLouvain. [Link]
Salbutamol EP Impurity N (Free Base) | CAS 149222-15-1 - Veeprho. [Link]
Salbutamol EP Impurity O (HCl Salt) - Veeprho. [Link]
CN109896968A - Salbutamol sulfate impurity and preparation method thereof - Google P
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Salbutamol Acetate Crystalline Structure Analysis
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Salbutamol (Albuterol) is predominantly marketed as the sulfate salt; however, the acetate salt represents a critical form in two specific high-value contexts: chiral resolution (isolating the bioactive (R)-enantiomer) and particle engineering for dry powder inhalers (DPIs) where alternative counterions modulate hygroscopicity and aerodynamic performance.
This guide provides a rigorous workflow for the structural elucidation of Salbutamol Acetate. Unlike the sulfate, which forms robust hydrates/solvates, the acetate often presents unique challenges in crystallization due to the weak acidity of acetic acid (
) interacting with the secondary amine of salbutamol (). This guide details the protocol for establishing its crystalline lattice, hydrogen bond network, and bulk phase purity.
Crystal Growth & Salt Formation Strategy
The prerequisite for structural analysis is obtaining a single crystal of sufficient quality (
mm). Salbutamol Acetate tends to form solvates (e.g., monomethanolate), which must be controlled.
Objective: Grow diffraction-quality single crystals of Salbutamol Acetate.
Stoichiometric Mixing:
Dissolve Salbutamol free base (1.0 eq) in Methanol (HPLC grade).
Add Glacial Acetic Acid (1.05 eq) dropwise at 25°C under constant stirring. Note: A slight excess of acid ensures full protonation of the secondary amine.
Supersaturation Control:
Filter the solution through a 0.22 µm PTFE filter to remove nucleation sites.
Anti-solvent Addition: Layer Ethyl Acetate or Diisopropyl Ether (1:1 v/v) carefully on top of the methanol solution in a narrow crystallization tube.
Crystallization:
Store at 4°C in a vibration-free environment.
Observation: Needle-like crystals (characteristic of salbutamol salts) or prisms should appear within 48–72 hours.
Harvesting:
Isolate crystals under paratone oil to prevent desolvation (if solvated) before mounting.
Single Crystal X-Ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the absolute structure and stoichiometry.
Data Collection Parameters
Source: Cu-K
( Å) is preferred for organic salts to maximize diffraction intensity, though Mo-K is acceptable.
Temperature: Collect data at 100 K (using a Cryostream).
Causality: Low temperature reduces thermal motion (atomic displacement parameters), allowing precise location of hydrogen atoms—critical for confirming the salt vs. co-crystal status.
Structural Refinement Workflow
Space Group Determination: Salbutamol salts typically crystallize in monoclinic systems (e.g.,
or ).
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).
Hydrogen Bonding Network (The Critical Check):
Locate the proton on the secondary amine nitrogen (
).
Verify the interaction:
.
Validation: The C-O bond lengths in the acetate moiety should be equivalent (delocalized charge), confirming it is an anion (
), not a neutral acid.
Key Structural Features to Analyze
Feature
Salbutamol Acetate Expectation
Significance
Proton Transfer
Complete transfer from Acetic Acid to Amine N.
Confirms Salt formation (not co-crystal).
Chirality
Racemic ( or ) vs. Enantiopure ().
Determines if resolution occurred.
Solvent Channels
Presence of voids/solvent molecules.
Acetate salts often trap solvent (e.g., methanol).
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow from synthesis to structural validation.
Figure 1: Decision tree for the structural elucidation of Salbutamol Acetate, emphasizing the critical step of confirming proton transfer.
Bulk Characterization & Comparative Analysis
Single crystal data must be bridged to the bulk powder to ensure the analyzed crystal is representative of the batch.
Powder X-Ray Diffraction (PXRD)
Protocol: Grind the bulk sample and scan from
to .
Validation: Simulate a PXRD pattern from your SCXRD .cif file (using Mercury or similar software). The experimental bulk pattern must match the simulated pattern.
Mismatch? Indicates polymorphism or phase impurities.
Thermal Analysis (DSC)
Salbutamol Acetate will exhibit a distinct melting point compared to the Sulfate and Free Base.
Salbutamol Base:
C.
Salbutamol Sulfate:
(decomp) C.
Salbutamol Acetate: Typically exhibits a lower melting endotherm or desolvation event if solvated. Note: Watch for a desolvation endotherm (broad) followed by a sharp melting peak.
Comparative Data Table
Parameter
Salbutamol Sulfate (Ref)
Salbutamol Acetate (Target)
Crystal System
Monoclinic / Triclinic
Monoclinic (Typical)
Counterion Interaction
Strong Ionic ()
Weak Ionic ()
H-Bond Donor
Ammonium, Phenol, Hydroxyl
Ammonium, Phenol, Hydroxyl
H-Bond Acceptor
Sulfate Oxygen (Strong)
Acetate Oxygen (Moderate)
Solubility (Water)
High
Moderate (pH dependent)
References
Salbutamol Sulfate Crystal Structure (Reference)
Title: Crystal Form Investigation and Morphology Control of Salbutamol Sulf
Thermodynamic Stability & Physicochemical Profiling of Salbutamol Acetate
A Comparative Technical Guide for Formulation Scientists Executive Summary Salbutamol Acetate (CAS: 1420043-41-9) represents a specialized salt form of the -adrenergic agonist salbutamol, distinct from the pharmacopeial...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Formulation Scientists
Executive Summary
Salbutamol Acetate (CAS: 1420043-41-9) represents a specialized salt form of the
-adrenergic agonist salbutamol, distinct from the pharmacopeial standard Salbutamol Sulfate . While the sulfate salt dominates commercial pressurized Metered Dose Inhaler (pMDI) and dry powder formulations due to its high melting point and solid-state stability, the acetate salt offers unique physicochemical attributes—specifically enhanced solubility in organic co-solvents and potential utility in solution-based HFA/HFO propellant systems.
This guide provides a rigorous thermodynamic analysis of Salbutamol Acetate, contrasting its stability profile with the sulfate and base forms. It is designed to support researchers in pre-formulation screening, chiral resolution processes, and novel drug delivery system (NDDS) design.
Part 1: Physicochemical & Thermodynamic Characterization
The thermodynamic stability of a pharmaceutical salt is governed by its crystal lattice energy (solid state) and solvation energy (solution state). Salbutamol Acetate exhibits a lower lattice energy profile compared to the sulfate, necessitating stricter thermal controls during processing.
1.1 Comparative Physicochemical Data
The following data synthesizes experimental values for the Acetate salt (specifically the monomethanolate form often isolated during synthesis) against the standard Sulfate and Base.
Property
Salbutamol Acetate
Salbutamol Sulfate (Std)
Salbutamol Base
CAS Number
1420043-41-9
51022-70-9
18559-94-9
Molecular Weight
~299.36 g/mol
576.7 g/mol
239.31 g/mol
Melting Point ()
144.3 – 145.7°C (Monomethanolate)
169°C (Form I - Stable)156°C (Form II - Metastable)
157 – 158°C
Lattice Energy
Low (Lower thermal stability)
High (High thermal stability)
Moderate
Solubility (Water)
High
Freely Soluble
Sparingly Soluble
Solubility (Ethanol)
Soluble
Practically Insoluble
Soluble
pKa (Base)
9.3 (Amine), 10.3 (Phenol)
9.3 (Amine), 10.3 (Phenol)
9.3 (Amine), 10.3 (Phenol)
Hygroscopicity
Moderate to High
Low (Non-hygroscopic)
Low
Critical Insight: The melting point depression of Salbutamol Acetate (~145°C) relative to the Sulfate (~169°C) indicates a weaker crystal lattice. In high-energy processing (e.g., micronization, spray drying), the Acetate salt is more prone to disordering or amorphous conversion , which can lead to physical instability (recrystallization) upon storage.
1.2 Thermodynamic Stability in Solution (The "Acetate Effect")
While the solid-state stability of the acetate salt is lower, the acetate ion plays a stabilizing role in aqueous solution.
Buffer Effect: Research indicates that acetate buffers (pH 3–4) provide superior chemical stability for Salbutamol compared to phosphate buffers, which can catalyze oxidative degradation.
pH Profile: Salbutamol Acetate solutions exhibit maximum stability in the pH range of 3.5 – 4.0 . Above pH 6.0, the phenolic moiety becomes susceptible to oxidation (quinone formation), turning solutions pink/brown.
Part 2: Degradation Kinetics & Pathways
Understanding the degradation mechanism is essential for setting shelf-life specifications. Salbutamol Acetate follows zero-order kinetics in suspension and pseudo-first-order kinetics in solution.
2.1 Primary Degradation Pathway
The degradation is oxidative, driven by the phenolic group. The pathway proceeds as follows:
Oxidation: The phenolic ring oxidizes to form colored quinone intermediates.
Side Chain Cleavage: The ethanolamine side chain can undergo cleavage under extreme pH or thermal stress.
Dimerization: In concentrated solutions, oxidative coupling can occur.
2.2 Visualization: Degradation & Stability Logic
The following diagram illustrates the stability decision tree and degradation risks.
Figure 1: Stability logic flow for Salbutamol Acetate, highlighting the critical role of pH control and oxidation prevention.
Part 3: Experimental Protocols for Stability Profiling
To validate the thermodynamic stability of Salbutamol Acetate, the following "Self-Validating" protocols are recommended. These differ from standard pharmacopeial methods by focusing on the specific vulnerabilities of the acetate salt.
3.1 Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: Determine the melting onset and detect amorphous content (critical due to lower
).
Sample Prep: Weigh 2–4 mg of Salbutamol Acetate into a Tzero aluminum pan. Crimp non-hermetically.
Purge Gas: Nitrogen at 50 mL/min (prevents oxidative artifacts during heating).
Ramp: Heat from 30°C to 200°C at 10°C/min.
Analysis:
Look for endotherm onset at ~144°C .
Self-Validation: If a glass transition (
) is observed before the melt, the sample contains amorphous material (high instability risk).
Comparison: Run a Salbutamol Sulfate standard (expect melt >165°C) to confirm salt identity.
3.2 Protocol B: Stability-Indicating HPLC Method
Objective: Quantify Salbutamol and separate oxidative degradants.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 3.5 (matches the salt's stability window).
Detection: UV at 276 nm (max absorbance) and 225 nm (for impurities).
Validation Criterion: Resolution (
) between Salbutamol peak and nearest impurity peak must be > 1.5.
Part 4: Implications for Formulation (HFA/pMDI)
The choice of Salbutamol Acetate over the Sulfate is often driven by solubility requirements in propellant systems.
Solution pMDIs: Salbutamol Sulfate is insoluble in HFA-134a/227, requiring suspension formulations. Salbutamol Acetate, with higher organic solubility, allows for solution pMDIs when combined with ethanol as a co-solvent.
Advantage:[3][4][5][6][7] Eliminates particle size growth (Ostwald ripening) issues common in suspensions.
Risk:[5][6] Chemical degradation is faster in solution than in suspension.
Propellant Compatibility: In HFA-134a, the acetate salt requires acid-stabilized ethanol to prevent surface adsorption and degradation.
Chiral Resolution: The acetate salt is a key intermediate in separating (R)-Salbutamol (Levalbuterol) from the racemate, utilizing the differential solubility of the R- and S-acetate isomers.
References
Thermodynamic Analysis of Salbutamol Salts
Source: ResearchGate. (2025). Thermal behavior study and decomposition kinetics of salbutamol. Retrieved from
Chiral Resolution & Acetate Properties
Source: ResearchGate. (2025). Analytical Profile of Salbutamol. (Data on R/S-Salbutamol acetate monomethanolate melting points). Retrieved from
Solubility & HFA Formulation
Source: PubMed/NIH. (2025).[1][8][9] Solubility of salbutamol in ethanol + water mixtures. Retrieved from
Chemical Identity & Constants
Source: PubChem. (2025).[1] Salbutamol Compound Summary. Retrieved from
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Characterization of Salbutamol Acetate from Salbutamol Base
Abstract This document provides a detailed protocol for the synthesis of salbutamol acetate from salbutamol free base. The conversion of the basic form of this potent β2-adrenergic receptor agonist into its acetate salt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the synthesis of salbutamol acetate from salbutamol free base. The conversion of the basic form of this potent β2-adrenergic receptor agonist into its acetate salt can offer advantages in terms of solubility, stability, and formulation flexibility. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The protocol covers the synthesis, purification, and comprehensive characterization of the final product using modern analytical techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction: The Rationale for Salt Formation
Salbutamol, also known as albuterol, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a short-acting β2-adrenergic receptor agonist that promotes the relaxation of bronchial smooth muscle.[1] While the free base is the active moiety, it is often formulated as a salt to enhance its physicochemical properties. The conversion of a drug from its free base to a salt form is a common strategy in pharmaceutical development to improve aqueous solubility, dissolution rate, and stability, which can, in turn, enhance bioavailability.
The synthesis of salbutamol acetate, while less common than the sulfate or hydrochloride salts, presents an alternative salt form with its own unique properties. Acetic acid is a biocompatible weak acid, and the resulting acetate salt may offer a different pH profile and solubility characteristics compared to salts of strong acids. This application note provides a robust and reproducible protocol for the synthesis of salbutamol acetate, moving from the readily available salbutamol base to a purified, well-characterized final product.
Reaction Scheme
The synthesis is a straightforward acid-base neutralization reaction where the basic tertiary amine group of salbutamol reacts with acetic acid to form the corresponding ammonium acetate salt.
Salbutamol Base + Acetic Acid → Salbutamol Acetate
Anhydrous Sodium Sulfate (for drying, if necessary)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Buchner funnel and vacuum flask
Vacuum pump
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH meter or pH indicator strips
Rotary evaporator
Analytical balance
Melting point apparatus
FTIR spectrometer
NMR spectrometer
HPLC system with UV detector
Experimental Protocol
This protocol is designed for the synthesis of high-purity salbutamol acetate. The underlying principle is the reaction of salbutamol base with a stoichiometric amount of acetic acid in a suitable solvent, followed by crystallization to isolate the salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of Salbutamol Acetate.
Step-by-Step Methodology
Dissolution of Salbutamol Base:
To a 250 mL round-bottom flask, add 5.0 g (20.9 mmol) of salbutamol base.
Add 50 mL of absolute ethanol. Salbutamol base is soluble in ethanol.[3][4]
Stir the mixture at room temperature using a magnetic stirrer until all the salbutamol base has completely dissolved. Gentle warming (to ~40°C) can be applied to expedite dissolution.
Addition of Acetic Acid:
Calculate the stoichiometric amount of glacial acetic acid required. For 20.9 mmol of salbutamol base, you will need 20.9 mmol of acetic acid.
Using a micropipette or a small graduated cylinder, carefully add 1.20 mL (20.9 mmol) of glacial acetic acid dropwise to the stirring solution of salbutamol base.
Rationale: A 1:1 molar ratio is used for the acid-base neutralization. Adding the acid dropwise prevents localized supersaturation and promotes controlled precipitation.
Reaction and Crystallization:
Continue stirring the reaction mixture at room temperature for 2 hours. A white precipitate of salbutamol acetate should begin to form.
To enhance crystallization and increase the yield, place the flask in an ice bath for 1 hour.
Slowly add 50 mL of ethyl acetate (as an anti-solvent) to the cold mixture with continuous stirring. Ethyl acetate is a solvent in which salbutamol salts are less soluble, thus promoting further precipitation.[4][5][6]
Isolation and Purification:
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
Wash the crystals with two 20 mL portions of cold ethyl acetate to remove any unreacted starting materials or impurities.
For further purification, recrystallize the crude product. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization. The addition of a small amount of ethyl acetate can aid this process.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
Dry the final product in a vacuum oven at 40-50°C to a constant weight.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized salbutamol acetate.
Physicochemical Properties
Property
Expected Value
Appearance
White to off-white crystalline solid
Molecular Weight
299.36 g/mol
Melting Point
To be determined experimentally (expected to be sharp for a pure compound)
Solubility
Expected to be more soluble in water than the free base
Analytical Validation Workflow
Caption: Analytical workflow for the validation of synthesized Salbutamol Acetate.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum should confirm the presence of key functional groups. The spectrum of salbutamol sulphate shows characteristic peaks around 1100 cm⁻¹ (C-O stretching) and 1500 cm⁻¹ (O-H bending).[7] For salbutamol acetate, one would expect to see the disappearance of the free secondary amine peak and the appearance of characteristic peaks for the carboxylate group (COO⁻) of the acetate ion, typically strong asymmetric and symmetric stretching bands around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The broad O-H and N-H stretching bands will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will provide structural confirmation. A characteristic singlet peak for the methyl protons of the acetate group is expected to appear around δ 1.9-2.1 ppm. The other signals corresponding to the salbutamol moiety should be present, although their chemical shifts might be slightly altered due to the salt formation, particularly the protons adjacent to the amine group.[8][9]
¹³C NMR: The carbon NMR spectrum should show a peak for the carboxylate carbon of the acetate group around δ 170-180 ppm and a peak for the methyl carbon of the acetate around δ 20-25 ppm.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC):
Purity should be assessed using a stability-indicating HPLC method. Based on existing methods for salbutamol, the following conditions can be used as a starting point.[10][11]
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A common ratio is 80:20 (Buffer:Acetonitrile).[11]
Analysis: The chromatogram should show a single major peak corresponding to salbutamol. The purity can be calculated based on the area percentage of the main peak. The method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.
Safety Precautions
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
Salbutamol: While used therapeutically, concentrated salbutamol can be harmful if ingested or inhaled in large quantities. Avoid generating dust.[13]
Glacial Acetic Acid: Highly corrosive and can cause severe skin burns and eye damage. It has a pungent odor and is flammable. Handle with extreme care and avoid inhalation of vapors.[15]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google P
Preparation and Characterization of Salbutamol Sulphate Loaded Ethyl Cellulose Microspheres using Water-in-Oil-Oil Emulsion Technique - PubMed Central. [Link]
SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
US6995286B2 - Process for preparing isomers of salbutamol - Google P
(PDF) A new RP-HPLC method development and validation for the simultanious estimation of salbutamol sulphate and theophyline in Pharmaceutical dosage form - ResearchGate. [Link]
Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth - MDPI. [Link]
Spectrophotometric determination of salbutamol sulphate in bulk and in pharmaceutical formulations - Baghdad Science Journal. [Link]
Synthesis of (R)-salbutamol acetate 214 through a two step one-pot... - ResearchGate. [Link]
EP1349828B1 - Process for preparing isomers of salbutamol - Google P
CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google P
Definition of a Solvent System for Spherical Crystallization of Salbutamol Sulfate by Quasi-Emulsion Solvent Diffusion (QESD) Method - PubMed. [Link]
The synthesis of SAL derivation (a); The ¹H NMR results of salbutamol... - ResearchGate. [Link]
Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. [Link]
(PDF) 22- Analytical Profile of Salbutamol. - ResearchGate. [Link]
Acetic Acid Hazards & Safety Information - VelocityEHS. [Link]
A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. [Link]
Spectrophotometric method for Assay of Salbutamol in Pharmaceutical Formulations. [Link]
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. [Link]
Analytical Method Development & Estimation of Salbutamol Sulphate in Inhaler Dosage from by Using UV, FTIR And HPLC - International Journal of Pharmaceutical Sciences. [Link]
CAT 451 - Salbutamol Assay Standard - SAFETY DATA SHEET. [Link]
Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - MDPI. [Link]
Rapid interrogation of the physical and chemical characteristics of salbutamol sulphate aerosol from a pressurised metered-dose - Lancashire Online Knowledge. [Link]
Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. [Link]
Introduction: The Significance of Salbutamol Quantification
An In-Depth Technical Guide to the LC-MS/MS Quantification of Salbutamol Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS/MS Quantification of Salbutamol
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and precise quantification of salbutamol in biological matrices like plasma and urine is critical for a variety of applications, including:
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of salbutamol is fundamental to drug development and regulatory submission.
Therapeutic Drug Monitoring (TDM): In specific clinical scenarios, monitoring salbutamol concentrations can help optimize dosage and improve patient outcomes.
Doping Control: Regulatory bodies like the World Anti-Doping Agency (WADA) monitor salbutamol levels in athletes' urine to ensure compliance with therapeutic use guidelines.[2][3]
Metabolism Studies: Quantifying both the parent drug and its metabolites, such as salbutamol-4′-O-sulfate, provides a more complete picture of its metabolic fate.[4][5]
LC-MS/MS has become the gold standard for small molecule quantification due to its high sensitivity, selectivity, and specificity. This guide will detail the key parameters and protocols for developing and validating a high-quality LC-MS/MS method for salbutamol.
The Analytical Backbone: LC-MS/MS System Configuration
The core of this application is a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Mass Spectrometry Parameters
The choice of ionization source and the optimization of MRM transitions are paramount for achieving a sensitive and specific assay.
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common and effective method for ionizing salbutamol.[4][6] Atmospheric pressure chemical ionization (APCI) has also been successfully used.[3] ESI is generally preferred for its sensitivity with polar molecules like salbutamol. Protonation typically occurs on the nitrogen of the ethanolamine side-chain.[3]
MRM Transitions: The selection of precursor and product ions is based on the fragmentation pattern of salbutamol. The protonated molecule [M+H]⁺ of salbutamol has a mass-to-charge ratio (m/z) of 240.2.[6] Common fragmentation pathways involve the neutral loss of water and subsequent cleavages.
For robust quantification, it is essential to monitor at least two transitions for the analyte—one for quantification (quantifier) and one for confirmation (qualifier). This ensures the identity of the analyte is confirmed, reducing the risk of false positives. A stable isotope-labeled internal standard (SIL-IS), such as deuterated salbutamol (d6-salbutamol), is crucial for correcting for matrix effects and variations in instrument response.
Table 1: Recommended MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Role
Collision Energy (eV)
Declustering Potential (V)
Salbutamol
240.2
148.1
Quantifier
25
15
240.2
222.1
Qualifier
15
15
d6-Salbutamol (IS)
246.2
148.1
Quantifier
25
15
Salbutamol Sulfate
320.1
222.1
Quantifier
20
20
Note: Collision energy and declustering potential are instrument-dependent and should be optimized for the specific mass spectrometer being used. The values provided are typical starting points.[3]
The primary quantifier transition for salbutamol, m/z 240.2 → 148.1, corresponds to the loss of a water molecule followed by the elimination of isobutene and another water molecule.[3][6] The qualifier transition provides additional confidence in the identification of the analyte.
Liquid Chromatography Parameters
Effective chromatographic separation is vital to minimize matrix interference and ensure accurate quantification.
Column: A reversed-phase C18 column is the standard choice for separating salbutamol from endogenous matrix components.[6][7] Typical dimensions are 50-100 mm in length with an internal diameter of 2.1-4.6 mm and a particle size of 1.8-5 µm.
Mobile Phase: A common mobile phase composition involves a gradient elution with:
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium acetate.[3][6][7] The acidic pH ensures that salbutamol is in its protonated form, which is optimal for positive mode ESI and good peak shape.
Mobile Phase B: An organic solvent like acetonitrile or methanol.[3][8]
Flow Rate and Gradient: The flow rate is typically in the range of 0.3-0.8 mL/min, depending on the column dimensions. A gradient starting with a low percentage of organic phase, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration is a common strategy.
Table 2: Example Chromatographic Conditions
Parameter
Condition
Column
C18, 50 mm x 2.1 mm, 2.6 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5-10 µL
Column Temperature
40 °C
Gradient
5% B to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Sample Preparation: The Key to a Clean Analysis
The choice of sample preparation technique depends on the matrix (e.g., urine, plasma), the required limit of quantification (LOQ), and the desired throughput. The primary goal is to remove proteins and other interfering substances that can cause ion suppression and compromise the accuracy of the results.
Diagram: General LC-MS/MS Workflow
Caption: A generalized workflow for the quantification of salbutamol.
Protocol 1: "Dilute and Shoot" for Urine Samples
This is the simplest and fastest method, suitable for high-concentration samples, such as those in doping control.[2][3]
Sample Thawing: Thaw frozen urine samples at room temperature.
Internal Standard Spiking: To 100 µL of urine, add 10 µL of the working internal standard solution (e.g., 500 ng/mL d6-salbutamol).
Dilution: Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortexing: Vortex the mixture for 30 seconds.
Centrifugation: Centrifuge at 14,000 rcf for 5 minutes to pellet any particulates.
Transfer: Transfer the supernatant to an autosampler vial for injection.
Causality: This method relies on high dilution to minimize matrix effects. It is effective because urine concentrations of salbutamol are often high enough to be detected even after significant dilution.[2][3]
Protocol 2: Protein Precipitation (PPT) for Plasma/Serum Samples
PPT is a common method for removing the bulk of proteins from plasma or serum samples.
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of the working internal standard solution.
Precipitation: Add 300 µL of cold acetonitrile or methanol.
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
Centrifugation: Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Transfer: Transfer to an autosampler vial for analysis.
Causality: The organic solvent denatures and precipitates the proteins. The subsequent evaporation and reconstitution step concentrates the analyte and ensures the sample is in a solvent compatible with the LC mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Urine
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Sample Aliquoting: To 500 µL of sample, add 10 µL of the working internal standard.
pH Adjustment (if necessary): For urine, enzymatic hydrolysis with β-glucuronidase may be performed first to measure total salbutamol.[9] For LLE, adjust the sample pH to basic (e.g., pH 9.6) with ammonium hydroxide.
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).[4][6]
Mixing: Vortex for 5 minutes, then centrifuge for 5 minutes to separate the layers.
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Causality: Salbutamol, being a moderately polar compound, can be extracted from an aqueous matrix into an organic solvent under basic conditions. This method provides a high degree of sample cleanup.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[10][11][12]
Diagram: Pillars of Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation.
This protocol outlines the essential experiments required for a full validation.
Selectivity:
Analyze at least six different blank matrix lots (e.g., drug-free human plasma).
Ensure no significant interfering peaks are present at the retention times of salbutamol and the internal standard. The response of any interfering peak should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard.[11]
Calibration Curve and Linearity:
Prepare a calibration curve by spiking blank matrix with known concentrations of salbutamol. A typical range for plasma might be 0.02 to 20 ng/mL.[6]
The curve should consist of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.
Use a weighted (1/x or 1/x²) linear regression to plot the peak area ratio (analyte/IS) against the nominal concentration.
The correlation coefficient (r²) should be ≥ 0.99.[13]
Accuracy and Precision:
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day precision).
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[3]
Lower Limit of Quantification (LLOQ):
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV).[3]
The analyte signal at the LLOQ should be at least 5-10 times the signal of a blank sample.
Matrix Effect and Recovery:
Matrix Effect: Compare the peak response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a pure solution. This assesses the degree of ion suppression or enhancement.
Recovery: Compare the peak response of an analyte from an extracted sample to that of a post-extraction spiked sample. This determines the efficiency of the extraction process.
Stability:
Evaluate the stability of salbutamol in the biological matrix under various conditions that mimic sample handling and storage:
Freeze-Thaw Stability: After three freeze-thaw cycles.[7]
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample preparation time.[7]
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
Post-Preparative (Autosampler) Stability: In the reconstituted extract at autosampler temperature.[7]
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of salbutamol. By carefully optimizing mass spectrometry and chromatography parameters, selecting an appropriate sample preparation technique, and adhering to rigorous validation guidelines, researchers can generate high-quality, reliable data for a wide range of applications. The protocols and parameters presented here serve as a strong foundation for any laboratory looking to implement this critical bioanalytical assay.
References
Mareck, U., Haenelt, N., Parr, M. K., Guddat, S., Thomas, A., Thevis, M., & Schänzer, W. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Jendretzki, A., Harps, L., Geyer, H., Thevis, M., & Schänzer, W. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Metabolites, 13(7), 784. [Link]
Jendretzki, A., Harps, L., Geyer, H., Thevis, M., & Schänzer, W. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7206. [Link]
Mareck, U., et al. (2016). Direct quantification of salbutamol in human urine by means of LC-MS/MS. ResearchGate. [Link]
Health Sciences Authority. (2022). Determination of N-Nitroso Salbutamol in Salbutamol Products by LC-MS/MS. [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]
Sule, S., Bhure, S. P., Sule, A., & Ambadekar, S. R. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. American Journal of Chemistry, 13(4), 97-101. [Link]
Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Center for Biotechnology Information. [Link]
Zhang, D., Jiang, K., Wang, J., Zhang, J., Li, H., & Liu, C. (2012). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Biomedical chromatography: BMC, 26(9), 1176–1182. [Link]
Zhang, J., Xu, Y., Di, X., & Wu, M. (2006). Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 328–332. [Link]
Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of pharmaceutical and biomedical analysis, 40(4), 864–874. [Link]
El-Gindy, A., El-Yazby, F., & Maher, M. M. (2012). Development of a Microemulsion High Performance Liquid Chromatography (MELC) Method for Determination of Salbutamol in Metered-Dose Inhalers (MDIS). International journal of pharmaceutical sciences and drug research, 4(2), 143–147. [Link]
U.S. Food and Drug Administration (FDA). (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
Application Note: A Systematic Approach to Salbutamol Acetate-Excipient Compatibility Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Compatibility Screening Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Compatibility Screening
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] While the sulfate salt is common, the principles of formulation development remain critical regardless of the salt form. The selection of excipients is a cornerstone of pharmaceutical development, directly impacting the stability, manufacturability, and bioavailability of the final dosage form.[3] As outlined in the International Council for Harmonisation (ICH) guideline Q8(R2), a thorough understanding of the drug substance and its interactions with formulation components is not merely a regulatory expectation but a fundamental scientific necessity for building quality into the product by design.[4][5]
This application note provides a comprehensive, field-proven guide to assessing the compatibility of salbutamol acetate with common pharmaceutical excipients. We will move beyond simple procedural lists to explain the physicochemical rationale behind experimental design, data interpretation, and risk assessment. The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible results.
Understanding the Molecule: Salbutamol's Physicochemical Profile
A successful compatibility study begins with a deep understanding of the active pharmaceutical ingredient (API). Salbutamol is a phenylethanolamine derivative with several key functional groups that dictate its reactivity.[2]
Key Reactive Moieties:
Secondary Amine (-NH-): The tert-butylamino group is a nucleophile and a primary site for potential interactions, most notably the Maillard reaction with reducing sugars.
Hydroxyl Groups (-OH): Both the phenolic and alcoholic hydroxyl groups can participate in hydrogen bonding and are susceptible to oxidation.
Phenolic Ring: The aromatic ring system can be involved in various interactions and is also prone to oxidative degradation.
Understanding these structural features is paramount for predicting potential incompatibilities.
A key parameter for Differential Scanning Calorimetry (DSC) analysis.
Solubility
Sparingly soluble in water; soluble in ethanol.[6][7][8]
Affects dissolution and choice of formulation (e.g., solid vs. liquid) and analytical methods.
| Stability | Light-sensitive; incompatible with strong oxidizing agents.[7][8] | Dictates manufacturing and storage conditions; highlights oxidation as a key degradation pathway. |
Note: Properties are for the salbutamol free base. The acetate salt's properties will be similar but may show differences in solubility and thermal behavior.
Common Excipients & Potential Interaction Mechanisms
The choice of excipients is dictated by the dosage form. Below is a summary of common excipients used with salbutamol and their associated interaction risks.
Table 2: Potential Incompatibilities of Salbutamol by Excipient Category
Maillard Reaction: The secondary amine of salbutamol can react with the reducing sugar lactose, leading to the formation of brown-colored degradants (melanoidins) and loss of potency.
Ionic Interaction/Adsorption: As a salt of a weak acid and strong base, it can be alkaline and may catalyze API degradation. It can also physically adsorb onto the drug surface, affecting dissolution.[11]
pH-Dependent Degradation: Salbutamol stability is pH-dependent. Citrate buffers have been shown to accelerate decomposition compared to phosphate buffers.[15]
Sweeteners
Sucrose, Sorbitol
Non-reducing sugars like sucrose are preferred over reducing sugars to avoid the Maillard reaction.
| | Preservatives | Parabens, Sodium Benzoate | Potential for complexation or pH-mediated interactions. |
A Multi-Tiered Strategy for Compatibility Assessment
A robust compatibility program employs a tiered approach, starting with rapid screening techniques and progressing to more definitive, stability-indicating methods. This ensures that resources are used efficiently and that potential issues are identified early in the development process.
Caption: Tiered workflow for drug-excipient compatibility assessment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the core compatibility assessments.
Causality: DSC measures changes in heat flow to a sample as it is heated. Interactions between the drug and an excipient can result in changes to melting behavior, such as the appearance of new peaks, disappearance of the drug's melting endotherm, or a shift to a lower temperature, all of which suggest a potential physical or chemical interaction.
Methodology:
Sample Preparation:
Accurately weigh 2-3 mg of salbutamol acetate, the excipient, and a physical mixture into separate aluminum DSC pans.
For the physical mixture, use a 1:1 (w/w) ratio of drug to excipient. This ratio maximizes the probability of detecting an interaction.
Gently mix the components in a vial with a spatula before weighing. Avoid vigorous grinding, which can induce unwanted solid-state changes.
Hermetically seal the pans.
Instrument Parameters (Typical):
Heating Rate: 10 °C/min. This rate provides a good balance between resolution and sensitivity.
Temperature Range: 25 °C to 250 °C (or a temperature sufficient to encompass the melting points of all components and potential degradation events).
Purge Gas: Dry Nitrogen at 50 mL/min to provide an inert atmosphere and prevent oxidative changes.
Analysis:
Run thermograms for the individual components (API, excipient) and the 1:1 physical mixture.
Overlay the thermograms for comparison.
Interpretation: Look for:
The appearance of new exothermic or endothermic peaks.
Significant broadening or shifting of the salbutamol acetate melting peak to a lower temperature.
The complete disappearance of the salbutamol acetate melting peak in the physical mixture.
Causality: FTIR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation. A chemical interaction between salbutamol acetate and an excipient will alter the chemical bonds, leading to shifts in the positions or disappearance of characteristic absorption bands of the drug's functional groups (e.g., N-H, O-H, C=C).[3]
Methodology:
Sample Preparation:
Prepare samples of the pure API, the pure excipient, and a 1:1 (w/w) physical mixture.
Use the Potassium Bromide (KBr) pellet method or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.
Instrument Parameters (Typical):
Scan Range: 4000 to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: Average of 32 scans to improve the signal-to-noise ratio.
Analysis:
Collect spectra for all three samples.
Compare the spectrum of the physical mixture to the spectra of the individual components.
Interpretation: An interaction is suggested if the spectrum of the physical mixture is not a simple summation of the individual spectra. Pay close attention to:
Shifts or disappearance of the N-H stretch (secondary amine) or O-H stretch (hydroxyl groups) of salbutamol.
Changes in the fingerprint region (below 1500 cm⁻¹).
Protocol 3: Isothermal Stress Testing with HPLC Analysis
Causality: This is the most definitive test. By subjecting the drug-excipient mixtures to accelerated temperature and humidity conditions, any potential chemical reactions are forced to occur at a faster rate. High-Performance Liquid Chromatography (HPLC) is a stability-indicating method that can separate and quantify the parent drug from any degradation products that are formed, providing conclusive evidence of an incompatibility.[3]
Caption: Workflow for Isothermal Stress Testing and HPLC Analysis.
Methodology:
Sample Preparation:
Prepare binary mixtures of salbutamol acetate and each excipient, typically at a 1:1 and a 1:5 ratio.
For each mixture, prepare two sets. To one set, add approximately 5% (w/w) water and mix gently to simulate the effect of high humidity.
Place samples in glass vials. Include a "drug only" control under the same conditions.
Storage Conditions:
Store the vials under accelerated conditions, such as 40°C / 75% Relative Humidity (RH), for a period of 4 weeks.
Time Points:
Pull samples for analysis at T=0, 1, 2, and 4 weeks.
Analysis (HPLC):
At each time point, dissolve a known quantity of the mixture in a suitable solvent.
Analyze using a validated, stability-indicating HPLC method with UV or Diode Array Detection (DAD). The method must be capable of separating salbutamol from known impurities and any new degradation products.
Record the physical appearance (color change, clumping) of the samples.
Interpretation:
Calculate the percent assay of salbutamol acetate relative to the T=0 control.
Quantify the total percentage of degradation products.
Incompatibility is indicated by:
A significant loss of salbutamol acetate (>5%) compared to the "drug only" control.
The formation of new, significant degradation products (>0.2%).
A noticeable change in physical appearance, such as browning (indicative of a Maillard reaction).
Data Interpretation & Risk Assessment
The data from all tiers must be synthesized to make an informed decision.
Table 3: Summary of Interpretation and Risk Assessment
Technique
Observation
Interpretation
Risk Level
DSC
New exotherm appears. Salbutamol endotherm shifts to lower temp or disappears.
Strong evidence of chemical or physical interaction.
High
No significant change in the thermogram of the physical mixture.
No major thermal interaction detected.
Low
FTIR
Disappearance or major shift of key salbutamol functional group peaks (e.g., N-H).
Strong evidence of chemical interaction.
High
Spectrum of mixture is a sum of individual components.
No evidence of chemical bond changes.
Low
HPLC
>5% loss of API vs. control; appearance of new impurities >0.2%.
Confirmed chemical incompatibility. Excipient is unsuitable.
High
Significant color change (e.g., browning with lactose).
Confirmed chemical incompatibility (e.g., Maillard).
High
| | No significant loss of API or growth of degradants vs. control. | High confidence in compatibility under tested conditions. | Low |
Conclusion
A systematic and scientifically-grounded approach to salbutamol acetate-excipient compatibility is essential for successful formulation development. By combining rapid screening tools like DSC and FTIR with the definitive power of isothermal stress testing and HPLC analysis, formulators can confidently select excipients that ensure a stable, safe, and effective final product. This multi-tiered strategy, grounded in the principles of ICH Q8, not only de-risks the development process but also accelerates the timeline for bringing critical medicines to patients.
References
Pharmaffiliates. (n.d.). Salbutamol. Retrieved from [Link]
European Pharmacopoeia. (n.d.). SALBUTAMOL SULFATE Salbutamoli sulfas. Retrieved from [Link]
Slideshare. (n.d.). Salbutamol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem Compound Database. Retrieved from [Link]
Google Patents. (n.d.). WO2014191414A1 - Syrup formulation of salbutamol.
ResearchGate. (2014). Effect of different excipients on retarding salbutamol sulphate release from floating effervescent tablets. Retrieved from [Link]
Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
electronic medicines compendium (emc). (2021). Easyhaler Salbutamol 100mcg - Summary of Product Characteristics (SmPC). Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2013). Effect of Different Excipients on Retarding Salbutamol Sulphate Release from Floating Effervescent Tablets. Retrieved from [Link]
ResearchGate. (n.d.). The degradation of salbutamol in ethanolic solutions. Retrieved from [Link]
Tablets & Capsules. (n.d.). Excipients in DPI Formulations. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Advances in Metered Dose Inhaler Technology: Formulation Development. Retrieved from [Link]
USP-NF. (2019). 〈1059〉 Excipient Performance. Retrieved from [Link]
PubMed. (2010). Magnesium stearate increases salbutamol sulphate dispersion: what is the mechanism?. Retrieved from [Link]
International Council for Harmonisation. (2009). ICH Q8(R2): Pharmaceutical Development. Retrieved from [Link]
European Medicines Agency. (2017). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. Retrieved from [Link]
Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from [Link]
High-Selectivity Solid-Phase Extraction (SPE) of Salbutamol from Biological Matrices
Methodology: Mixed-Mode Strong Cation Exchange (MCX) Abstract This application note details a robust, self-validating protocol for the extraction of Salbutamol (Albuterol) from complex biological matrices (plasma/urine)....
This application note details a robust, self-validating protocol for the extraction of Salbutamol (Albuterol) from complex biological matrices (plasma/urine).[1][2] Unlike generic hydrophilic-lipophilic balance (HLB) methods, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the basicity of the salbutamol secondary amine (pKa ~9.3) to achieve orthogonal selectivity—retaining the analyte via ionic bonding while rigorously washing away interferences with organic solvents. This method ensures high recovery (>85%) and minimizes matrix effects for LC-MS/MS quantification.
Analyte Physicochemical Profiling
To design a valid extraction, one must understand the molecule's behavior in solution. Salbutamol Acetate dissociates in plasma; therefore, we target the Salbutamol cation .
Property
Value
Implication for SPE Strategy
Structure
Phenylethanolamine
Contains both a phenol and a secondary amine.[3][4]
pKa (Amine)
~9.3 (Basic)
At pH < 7, the amine is protonated (). This allows retention on Cation Exchange sorbents.
pKa (Phenol)
~10.3 (Acidic)
At pH > 11, the molecule becomes anionic. Elution requires high pH to neutralize the amine.
LogP
0.64 (Hydrophilic)
Low lipophilicity makes Liquid-Liquid Extraction (LLE) difficult and inefficient.
3.1 Sample Pre-treatment (The "Charge State" Step)
Objective: Disrupt protein binding and ensure Salbutamol is 100% protonated (
) to bind to the cation exchange sorbent.
Aliquot 200 µL of plasma/urine into a microcentrifuge tube.
Add 20 µL of Internal Standard working solution.
Add 200 µL of 4%
in water.
Mechanism:[3][5][8][9][10][11] Acidification lowers sample pH to ~2-3. Since Salbutamol pKa is 9.3, pH << pKa ensures the amine is positively charged.
Vortex for 30 seconds.
(Optional for Plasma) Centrifuge at 10,000 x g for 5 mins to pellet heavy particulates.
3.2 Solid Phase Extraction (MCX)
Objective: Orthogonal cleanup. We retain by charge, wash by hydrophobicity, and elute by neutralizing the charge.
Step
Solvent / Volume
Mechanistic Action
1. Condition
1 mL Methanol
Solvates the polymeric sorbent chains, opening the pores.
2. Equilibrate
1 mL Water (pH Neutral)
Prepares the sorbent environment for the aqueous sample.
3. Load
Pre-treated Sample (~400 µL)
Critical Step: Salbutamol () binds to the sulfonate groups () on the sorbent via ionic interaction. Hydrophobic regions also interact with the polymer backbone.
4. Wash 1
1 mL 2% Formic Acid (aq)
Aqueous Wash: Removes proteins, salts, and hydrophilic interferences. The acid keeps the analyte protonated and bound.
5. Wash 2
1 mL 100% Methanol
Organic Wash: Removes hydrophobic neutrals and lipids. Crucially, Salbutamol does not elute because it is ionically locked to the sorbent, despite being soluble in MeOH.
6. Elute
2 x 250 µL 5% in MeOH
Elution: The high pH (~11-12) deprotonates the Salbutamol amine (neutralizes it). The ionic bond breaks, and the organic solvent releases the now-neutral molecule.
3.3 Post-Extraction
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
Reconstitute in 100 µL of Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).
Workflow Visualization
The following diagram illustrates the logical flow and the chemical state of the analyte at each stage.
To ensure the protocol is working, perform these checks during method development:
Recovery Check:
Spike plasma before extraction (Pre-spike) and after extraction (Post-spike).
Formula:
Target: >85%.[1][12] If low, check the pH of the loading step (must be acidic) or the elution step (must be basic).
Matrix Effect (ME):
Compare "Post-spike" area to a standard in pure solvent.
Formula:
Target: Between -15% and +15%. If high suppression occurs, increase the volume of Wash 2 (MeOH) or add an Acetonitrile wash step.
Linearity:
Range: 0.5 ng/mL to 100 ng/mL.
should be > 0.995 using 1/x weighting.
References
Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Application Note. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2083, Salbutamol.Link
Thermo Fisher Scientific. SOLA Solid-Phase Extraction (SPE) Application Note Compendium.Link
G.C. Jamqtng, et al. Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples. Journal of Chromatographic Science. Link
US Food and Drug Administration (FDA). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems.Link
Technical Support Center: Salbutamol Acetate Stability & Handling
Topic: Hygroscopicity Management in Storage & Formulation Part 1: The Core Challenge (Critical Alert) Subject: The "Acetate Penalty" – Why this is not Salbutamol Sulfate. If you are accustomed to handling Salbutamol Sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Hygroscopicity Management in Storage & Formulation
Part 1: The Core Challenge (Critical Alert)
Subject: The "Acetate Penalty" – Why this is not Salbutamol Sulfate.
If you are accustomed to handling Salbutamol Sulfate (the standard USP form), you must adjust your protocols immediately for Salbutamol Acetate .
While Salbutamol Sulfate exhibits significant hygroscopicity only above 90% Relative Humidity (RH) [1], Salbutamol Acetate behaves as a highly deliquescent salt. Acetate counter-ions are conjugate bases of weak acids and possess high aqueous solubility, which typically lowers the Critical Relative Humidity (RH₀) of the salt significantly.
The Risk: At standard laboratory humidity (40–60% RH), Salbutamol Acetate will likely undergo deliquescence —spontaneously dissolving in moisture absorbed from the atmosphere. This leads to:
Physical Instability: Irreversible caking and liquefaction.
Chemical Instability: The formation of a localized aqueous layer facilitates hydrolysis and oxidation, degrading the API faster than in the solid state.
Dosing Errors: Weighing a hydrated sample results in under-dosing the active moiety.
Part 2: Storage & Handling Protocols
The "Dry Chain" Storage Protocol
Treat Salbutamol Acetate as you would a lyophilized protein or an anhydrous reagent.
Parameter
Specification
Scientific Rationale
Primary Container
Amber glass with Teflon-lined screw cap. Tape-sealed.
Plastic (PE/PP) is permeable to water vapor over time. Amber glass prevents photodegradation [2].
Secondary Containment
Desiccator cabinet with active silica gel or molecular sieves.
Creates a micro-environment with <10% RH, well below the salt's deliquescence point.
Temperature
2°C – 8°C (Refrigerated)
Lowering temperature reduces the kinetics of hydrolysis, but cold containers condense water immediately upon opening.
Equilibration
MANDATORY: Allow to reach room temp (20°C) before opening.
Prevents atmospheric condensation on the cold solid surface, which triggers immediate deliquescence.
Workflow Visualization: The Hygroscopic Feedback Loop
The following diagram illustrates the mechanism of failure when hygroscopic salts are mishandled.
Figure 1: The cycle of hygroscopic failure. Note that attempting to dry a deliquesced salt often results in an amorphous solid (Blue), which is even more hygroscopic than the original crystal.
Part 3: Troubleshooting Guide (Q&A)
Category: Physical Instability (Caking & Flow)
Q1: My Salbutamol Acetate powder has formed hard clumps. Can I grind them back into a powder?
Diagnosis: The material has undergone "moisture cycling." It absorbed water, partially dissolved, and then recrystallized (likely bridging particles together) when the humidity dropped.
Action:
Do NOT grind in open air. The heat from friction + ambient moisture will turn it into a paste.
Protocol: If the clumps are loose, gently tumble the container. If hard, the lot is physically compromised. For critical quantitative work, discard the lot . The surface area and dissolution profile have changed.
Q2: The powder turns sticky immediately when I put it on the weighing boat. How do I weigh it accurately?
Diagnosis: The ambient RH in your weigh room is above the Critical Relative Humidity (RH₀) of the acetate salt.
Solution: Use the "Sacrificial Boat" Technique :
Place the balance inside a glove bag or humidity-controlled enclosure (<30% RH).
If an enclosure is unavailable, use a closed weighing vessel (weighing bottle with lid), not an open boat.
Tare the closed vessel.
Add sample quickly, close the vessel , and record the weight.
Never return unused powder to the stock container.
Category: Chemical Stability & Purity[1][2]
Q3: My HPLC assay shows a decrease in potency, but no extra peaks. Is the drug degrading?
Diagnosis: This is likely a "Pseudo-Potency Loss" due to water weight. If the powder absorbed 5% water by weight, weighing 100mg actually delivers only 95mg of drug.
Validation Protocol:
Run a Water Determination (Karl Fischer Titration) .
Calculate the assay on an anhydrous basis.
Formula:
If the corrected assay is normal, the drug is chemically stable, just wet.
Q4: I see new impurity peaks at RRT 0.85. Is this moisture-related?
Diagnosis: Yes. While Salbutamol is relatively stable, the acetate environment in solution (created by deliquescence) can shift the local pH.
Action: Check the color. Salbutamol degradation products (quinones) often turn the powder pink or brown [3]. If peaks >0.1% are present, reject the batch .
Category: Rescue & Reprocessing[2]
Q5: Can I dry the material in an oven to remove the water?
Scientific Warning: Drying a solvated crystal often collapses the crystal lattice, resulting in amorphous material .
The Trap: Amorphous Salbutamol Acetate will be orders of magnitude more hygroscopic than the crystalline form [4]. You will fix the water problem temporarily, but the material will be unstable for long-term storage.
Recommendation: Only dry (Vacuum oven, 40°C) if you intend to use the material immediately for a solution-based experiment.
Part 4: Decision Matrix for Handling
Use this logic flow to determine if your sample is safe to use.
Figure 2: Operational decision tree for evaluating stored samples.
References
Tong, H.H., et al. "Specific Hygroscopicity of Salbutamol Sulfate and its Effect on Stability." Pharmaceutical Research, vol. 25, no. 10, 2008.
Waterman, K.C., et al. "Stabilization of Pharmaceuticals to Hydrolysis." Molecular Pharmaceutics, vol. 2, no. 3, 2005.
Malkota, A., et al. "Stress degradation studies of Salbutamol: Isolation and characterization of degradation products." Journal of Pharmaceutical and Biomedical Analysis, vol. 2010.
Newman, A.W., Reutzel-Edens, S.M. "Characterization of the 'Hygroscopic' Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences, vol. 97, no. 3, 2008.
Allada, R. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis." Asian Journal of Pharmaceutics, 2016.[1][2]
Technical Support Center: Optimizing Mobile Phase pH for Salbutamol Acetate Separation
Welcome to the technical support center for the chromatographic analysis of Salbutamol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic analysis of Salbutamol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of Salbutamol, with a specific focus on the critical role of mobile phase pH. Here, we will move beyond mere protocols to explain the underlying scientific principles, ensuring you can develop robust and reliable analytical methods.
The Cornerstone of Salbutamol Separation: Understanding its Physicochemical Properties
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist used to relieve bronchospasm.[1][2] Structurally, it is a phenylethanolamine, possessing both a phenolic hydroxyl group and a secondary amine.[1] This amphoteric nature, with multiple ionizable groups, is the primary reason why mobile phase pH is the most powerful tool for controlling its retention and peak shape in reversed-phase HPLC.[3][4]
These values dictate the ionization state of the molecule at any given pH, which in turn governs its interaction with the stationary phase and, consequently, its chromatographic behavior.[3][7]
Troubleshooting Guide: From Tailing Peaks to Optimized Separation
This section addresses common issues encountered during the HPLC analysis of Salbutamol and provides step-by-step guidance for their resolution.
Issue 1: My Salbutamol peak is tailing severely.
Peak tailing is the most frequent challenge in Salbutamol analysis.[8] It compromises quantification accuracy and resolution.[9]
Root Cause Analysis:
Primary Cause: Silanol Interactions. Salbutamol is a basic compound.[10] At a mobile phase pH above 3, the secondary amine group (pKa ≈ 10.3) is protonated, carrying a positive charge.[6] On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface can be deprotonated (SiO-), creating negatively charged sites.[8][11] The electrostatic attraction between the positively charged Salbutamol and these negative silanol sites causes strong, secondary retention, leading to significant peak tailing.[10][11]
Secondary Cause: Suboptimal pH. Operating at a pH close to one of Salbutamol's pKa values can result in the co-existence of both ionized and non-ionized forms, which can manifest as broadened or tailing peaks.[12]
Solutions:
Mobile Phase pH Adjustment (Ion Suppression):
The Goal: To suppress the ionization of the silanol groups and ensure Salbutamol is in a single, stable ionic state.
Protocol: Lower the mobile phase pH to a range of 2.5–3.5.[13] At this acidic pH, the high concentration of protons (H+) in the mobile phase will protonate the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[10]
Recommended Buffers: Use a phosphate buffer, as its pKa of ~2.1 makes it highly effective in this pH range.[7] A buffer concentration of 25-50 mM is a good starting point.[14]
Employ a Silanol Masking Agent:
The Goal: To block the active silanol sites.
Protocol: Add a small amount of a basic compound, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[10][11] TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from Salbutamol.[10]
Column Selection:
The Goal: To use a stationary phase with minimal active silanol groups.
Recommendation: Opt for modern, high-purity, end-capped columns. "End-capping" is a process where residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them.[10][15] Columns specifically marketed for the analysis of basic compounds are an excellent choice.
Issue 2: My retention time for Salbutamol is unstable and drifting.
Retention time instability is a clear indicator of a non-robust method, often pointing to inadequate pH control.[12]
Root Cause Analysis:
Inadequate Buffering: If the mobile phase pH is not properly buffered, small changes (like the absorption of atmospheric CO2) can alter the pH, leading to shifts in retention time.[16] This is particularly pronounced when operating near the pKa of the analyte, where small pH changes have a large impact on ionization and thus retention.[7]
Incorrect Buffer Choice: Using a buffer outside of its effective buffering range (pKa ± 1 pH unit) will result in poor pH control.[7][12] For instance, using an acetate buffer (pKa ≈ 4.8) to control the pH at 3.0 would be ineffective.[7]
Solutions:
Verify Buffer Selection and Preparation:
The Rule: Always select a buffer with a pKa value within ±1 unit of your target mobile phase pH.[12]
Protocol:
Choose an appropriate buffer (e.g., phosphate for pH 2.5-3.5).
Accurately weigh and dissolve the buffer salt in the aqueous portion of the mobile phase.
Crucially, adjust the pH of the aqueous buffer solution before mixing it with the organic modifier. [13] The pH of the mobile phase can shift after the addition of organic solvent.
Ensure the buffer concentration is adequate, typically between 10-50 mM.[12][14]
Workflow for Ensuring pH Stability:
Caption: Workflow for preparing a stable mobile phase.
Frequently Asked Questions (FAQs)
Q1: At what pH will Salbutamol be most retained in reversed-phase HPLC?
In reversed-phase HPLC, retention increases with increasing hydrophobicity (less polarity).[7] Salbutamol's polarity is determined by its ionization state.[3]
At low pH (e.g., < 7) , the secondary amine is protonated (cationic), making the molecule more polar and thus less retained.
At high pH (e.g., > 11) , both the phenolic hydroxyl and the secondary amine groups are deprotonated, resulting in a neutral molecule. This is the most non-polar (hydrophobic) form of Salbutamol, which will lead to the longest retention time.
However, operating at high pH is often detrimental to standard silica-based columns, which can hydrolyze and degrade at a pH above 8.[17] Therefore, the most practical approach is to work at a low, acidic pH where the peak shape is excellent and the column longevity is preserved.
Q2: How does mobile phase pH affect the separation of Salbutamol from its impurities?
Changing the mobile phase pH is a powerful tool for altering selectivity—the separation factor between two or more compounds.[18] If Salbutamol is co-eluting with an impurity, a change in pH can resolve them.
Mechanism: If an impurity has a different pKa value than Salbutamol, changing the pH will alter their respective ionization states to different degrees. This differential change in polarity and retention can significantly improve the resolution between them.[13]
Q3: What is a good starting point for developing a Salbutamol HPLC method?
A robust starting point, based on the principles discussed, would be:
Parameter
Recommendation
Rationale
Column
C18, 5 µm, end-capped
Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A
25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Buffers effectively at a pH that suppresses silanol interactions and ensures Salbutamol is in a stable cationic form.[7][10]
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Detection
UV at 276 nm
A common wavelength for the detection of Salbutamol.[19]
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Temperature
30 °C
Provides better reproducibility than ambient temperature.
Q4: Can I use a formic acid or trifluoroacetic acid (TFA) solution instead of a buffer?
Yes, for many applications, using 0.1% formic acid or TFA in the mobile phase can be sufficient.[20]
Function: These additives will lower the mobile phase pH to the desired acidic range (typically pH 2.5-3.0), protonating silanol groups and improving the peak shape of basic compounds like Salbutamol.
Consideration: While effective at controlling pH at this low range, they are not true buffers and may not provide the same level of resistance to pH change as a formal buffer system like phosphate.[16][20] For methods requiring the highest level of robustness, a buffer is generally preferred.
Q5: How does the ionization state of Salbutamol change with pH?
The ionization state of Salbutamol is directly dependent on the pH of the mobile phase relative to its pKa values.
Caption: Ionization state of Salbutamol at different pH ranges.
References
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
Control pH During Method Development for Better Chromatography - Agilent. [Link]
Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. [Link]
A Guide to HPLC and LC-MS Buffer Selection. [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following l. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form - ResearchGate. [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
(PDF) 22- Analytical Profile of Salbutamol. - ResearchGate. [Link]
A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
(PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases - ResearchGate. [Link]
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
The LCGC Blog: Buffer Choice for HPLC Separations. [Link]
Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form - International Journal of Science and Research Archive. [Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
A Guide For Selection of Buffer for HPLC - YouTube. [Link]
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]
High Performance Liquid Chromatographic Method Development and Its Validation for Salbutamol | Journal of Pharmaceutical Research International. [Link]
A Comprehensive Technical Guide to the Bioequivalence of Salbutamol Acetate and Salbutamol Free Base
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Salt Form Selection in Inhaled Drug Development Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Form Selection in Inhaled Drug Development
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Its efficacy is critically dependent on its rapid onset of action, which is influenced by the physicochemical properties of the active pharmaceutical ingredient (API). While the free base form of a drug is the therapeutically active moiety, its salt form is often chosen to enhance properties such as solubility, stability, and manufacturability. This guide provides an in-depth comparison of salbutamol acetate and salbutamol free base, offering a framework for evaluating their bioequivalence. For drug development professionals, the choice of salt form is a pivotal decision that can significantly impact a product's clinical performance and regulatory success. This document will delve into the scientific rationale and experimental methodologies required to make an informed comparison.
Physicochemical Properties: A Head-to-Head Comparison
The therapeutic interchangeability of two drug products hinges on their ability to deliver the active moiety to the site of action at the same rate and extent. This journey begins with the fundamental physicochemical characteristics of the API. Below is a comparative summary of the key properties of salbutamol free base and a reasoned estimation for salbutamol acetate, based on general chemical principles, given the limited publicly available data for the acetate salt.
Property
Salbutamol Free Base
Salbutamol Acetate (Estimated)
Rationale for Estimation
Molecular Formula
C₁₃H₂₁NO₃
C₁₅H₂₅NO₅
Addition of acetic acid (C₂H₄O₂) to the free base.
pKa of the salbutamol moiety would be similar to the free base, with the addition of the pKa of acetic acid (~4.76) for the salt.[4]
The intrinsic pKa of the functional groups on the salbutamol molecule are not significantly altered by salt formation. The pKa of the counter-ion is also a key characteristic of the salt.
Potentially more stable in solid state, but may be susceptible to hydrolysis in solution.
Salt formation can improve the solid-state stability of drugs. However, acetate esters can be prone to hydrolysis.
The Bioequivalence Pathway: A Methodical Approach
Establishing bioequivalence between two inhaled products, such as those containing salbutamol acetate and salbutamol free base, requires a stepwise and multifaceted approach. This typically involves a combination of in vitro and in vivo studies to compare their performance.
Caption: A stepwise approach to establishing bioequivalence.
Experimental Protocols: A Guide to Best Practices
Part 1: In Vitro Bioequivalence Assessment
1.1. Aerodynamic Particle Size Distribution (APSD)
Rationale: The APSD of an inhaled drug product is a critical quality attribute as it determines the deposition pattern in the lungs. For a bronchodilator like salbutamol, targeting the conducting airways is essential for efficacy. The Next Generation Impactor (NGI) is the industry-standard apparatus for this measurement.
Protocol:
Apparatus Setup: Assemble a Next Generation Impactor (NGI) with pre-coated collection plates.
Sample Preparation: Use commercially available or laboratory-prepared dry powder inhaler (DPI) or metered-dose inhaler (MDI) formulations of salbutamol acetate and salbutamol free base.
Test Execution:
Actuate the inhaler into the NGI at a controlled flow rate (e.g., 60 L/min) to simulate patient inhalation.
Perform a sufficient number of actuations to ensure quantifiable amounts of the drug on each stage.
Drug Quantification:
Rinse each stage of the NGI with a suitable solvent (e.g., a mixture of methanol and water).
Quantify the amount of salbutamol in each rinse solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[5]
Data Analysis:
Calculate the mass of drug deposited on each stage.
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) for both formulations.
Compare the APSD profiles of salbutamol acetate and salbutamol free base.
Caption: Workflow for Aerodynamic Particle Size Distribution analysis.
1.2. In Vitro Dissolution Testing
Rationale: The dissolution rate of the inhaled particles in the lung lining fluid can influence the rate of absorption and, consequently, the onset of action. For a rescue medication like salbutamol, rapid dissolution is desirable.
Protocol:
Apparatus: Utilize a USP Apparatus 4 (Flow-Through Cell) adapted for inhaled products.[6]
Sample Preparation:
Deposit a known dose of the salbutamol acetate or salbutamol free base formulation onto a suitable membrane (e.g., a glass fiber filter) using a dose collection apparatus like the Fast Screening Impactor (FSI).
Dissolution Medium: Use a simulated lung fluid (e.g., Gamble's solution) at 37°C to mimic the physiological environment.
Test Execution:
Place the drug-loaded membrane in the flow-through cell.
Pump the dissolution medium through the cell at a low, controlled flow rate (e.g., 5-10 mL/min).
Collect fractions of the eluate at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes).
Drug Quantification: Analyze the concentration of salbutamol in each fraction using a validated HPLC method.
Data Analysis:
Construct a dissolution profile (percentage of drug dissolved versus time) for both formulations.
Compare the dissolution rates and the extent of dissolution between salbutamol acetate and salbutamol free base.
Part 2: In Vivo Bioequivalence Assessment
2.1. Pharmacokinetic (PK) Study
Rationale: A pharmacokinetic study is the gold standard for determining the rate and extent of drug absorption into the systemic circulation. For inhaled drugs, plasma concentration-time profiles can be used to infer local lung deposition and absorption.
Protocol:
Study Design: A randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers is the preferred design.
Subjects: Recruit a sufficient number of healthy, non-smoking male and female subjects.
Drug Administration:
Administer a single, clinically relevant dose of the salbutamol acetate and salbutamol free base inhaler to the subjects in each study period, with a washout period of at least 7 half-lives between doses.
Blood Sampling:
Collect serial blood samples at predetermined time points before and after drug administration (e.g., pre-dose, and 2, 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
Bioanalysis:
Separate plasma from the blood samples.
Quantify the concentration of salbutamol in the plasma samples using a validated LC-MS/MS method.[7]
Pharmacokinetic Analysis:
Calculate the following pharmacokinetic parameters for each subject and formulation: Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Statistical Analysis:
Perform a statistical comparison of the log-transformed Cmax and AUC values for the two formulations.
The 90% confidence intervals for the ratio of the geometric means of the test (salbutamol acetate) to reference (salbutamol free base) product should fall within the acceptance range of 80-125% for both Cmax and AUC to conclude bioequivalence.
Caption: Workflow for a crossover pharmacokinetic bioequivalence study.
Discussion and Conclusion
The selection of a salt form for an active pharmaceutical ingredient is a critical decision in drug development that can have profound implications for the final product's performance. While salbutamol free base is the active entity, its acetate salt may offer advantages in terms of solubility and stability. However, to ensure therapeutic equivalence, a rigorous bioequivalence assessment is paramount.
This guide has outlined a comprehensive framework for comparing salbutamol acetate and salbutamol free base, encompassing both in vitro and in vivo methodologies. The in vitro tests, particularly the assessment of aerodynamic particle size distribution and dissolution, provide crucial preliminary data on the comparability of the two forms. A well-designed in vivo pharmacokinetic study in healthy volunteers remains the definitive method for establishing bioequivalence.
For researchers and drug development professionals, a thorough understanding and application of these principles and protocols are essential for the successful development of safe, effective, and interchangeable inhaled drug products. The ultimate goal is to ensure that patients receive the intended therapeutic benefit regardless of the specific form of the active ingredient in their medication.
References
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A Senior Application Scientist's Comparative Guide to Salbutamol Acetate Analytical Method Validation
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The rigorous validation of analytical methods for Salbutamol acetate, a widely utilized bronchodilator, is a cornerstone of pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous validation of analytical methods for Salbutamol acetate, a widely utilized bronchodilator, is a cornerstone of pharmaceutical quality control and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides a comparative analysis of predominant analytical techniques, grounded in established regulatory frameworks like the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3]. We will dissect the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. By presenting comparative experimental data and detailed protocols, this document serves as a practical resource for selecting and validating the optimal analytical method for Salbutamol acetate, ensuring data integrity from research and development to final product release.
Introduction to Salbutamol Acetate and the Imperative of Regulatory Compliance
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Its efficacy and safety are directly linked to the precise control of its dosage and impurity profile, a task that falls to the analytical chemist.
The validation of analytical procedures is not merely a scientific exercise but a regulatory mandate. Guidelines from the ICH, most notably Q2(R1) "Validation of Analytical Procedures: Text and Methodology," provide a comprehensive framework for the validation characteristics required for various analytical methods.[2][3] These characteristics include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness, which collectively ensure the reliability of analytical data[2][4]. The recent revision, ICH Q2(R2), further refines these principles, emphasizing a more holistic and risk-based approach to validation[5][6][7].
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for Salbutamol acetate is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. Here, we compare the most common methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is the workhorse for routine quality control of Salbutamol. The separation is typically achieved on a reversed-phase column (e.g., C18), where Salbutamol is retained and separated from excipients and potential impurities.
Principle & Causality: The C18 stationary phase's hydrophobicity provides effective retention for the moderately polar Salbutamol molecule. A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is used to elute the analyte. The UV detector is set at the absorbance maximum of Salbutamol (typically around 276 nm) for optimal sensitivity[8]. This method offers a robust balance of performance, cost, and accessibility.
UHPLC is a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This results in dramatically improved performance.
Principle & Causality: The smaller particle size leads to higher separation efficiency and resolution. To maintain optimal linear velocity with these particles, the system operates at much higher pressures. This allows for faster analysis times and reduced solvent consumption without sacrificing, and often improving, chromatographic quality[9][10][11]. UHPLC is the preferred method for high-throughput screening and for complex mixtures where high resolution is critical[10].
For applications requiring the highest sensitivity and specificity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the gold standard.
Principle & Causality: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument isolates a specific precursor ion for Salbutamol (m/z 240.2) and fragments it to produce a characteristic product ion (m/z 148.1)[12]. This multiple-reaction monitoring (MRM) provides exceptional specificity and allows for quantification at very low levels (pg/mL or ng/mL)[12][13].
UV-Vis Spectrophotometry
This technique offers a simpler and more economical alternative for the quantification of Salbutamol in bulk drug or simple dosage forms.
Principle & Causality: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. A solution of Salbutamol is prepared in a suitable solvent (e.g., phosphate buffer or dimethylformamide), and its absorbance is measured at its λmax (around 276-280 nm)[8][14][15]. While simple and rapid, this method is susceptible to interference from other UV-absorbing substances, limiting its specificity[15].
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the validated analysis of Salbutamol using the discussed techniques. Data is synthesized from various published validation studies[12][14][15][16][17].
This section provides a detailed, self-validating protocol for the assay of Salbutamol in a metered-dose inhaler formulation.
Objective: To validate an HPLC-UV method for the quantification of Salbutamol, demonstrating it is fit for its intended purpose according to ICH Q2(R1) guidelines[3][16].
Rationale: SST is an integral part of the analytical procedure and verifies that the chromatographic system is adequate for the intended analysis before processing any samples[7][18].
Procedure: Prepare a standard solution of Salbutamol (~5 µg/mL). Inject this solution six replicate times.
Acceptance Criteria (USP/ICH):
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[19].
These parameters ensure the precision, peak symmetry, and efficiency of the chromatographic system[20][21].
Specificity:
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components[5].
Procedure:
Inject a blank (diluent).
Inject a placebo solution (formulation without Salbutamol).
Inject a Salbutamol standard solution.
Inject a sample solution.
Forced Degradation: Expose the sample solution to stress conditions (acid, base, peroxide, heat, light) to generate degradation products[22]. Analyze the stressed samples.
Acceptance Criteria: No interfering peaks should be observed at the retention time of Salbutamol in the blank or placebo chromatograms. The Salbutamol peak in the stressed samples should be spectrally pure (via DAD/PDA peak purity analysis) and well-resolved from any degradation peaks.
Linearity and Range:
Rationale: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Procedure: Prepare a series of at least five concentrations of Salbutamol standard solution spanning the expected working range (e.g., 80% to 120% of the target concentration, which could be 1 µg/mL to 6 µg/mL)[22]. Inject each concentration in triplicate.
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (% Recovery):
Rationale: To determine the closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a placebo mixture with known amounts of Salbutamol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision:
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
Rationale: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. This is critical for impurity analysis but also good practice for assays.
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: Demonstrate that the LOQ concentration can be quantified with acceptable precision and accuracy.
Robustness:
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage[23][24][25].
Procedure: Deliberately vary critical parameters one at a time, such as:
Mobile phase composition (e.g., ±2% organic).
Mobile phase pH (e.g., ±0.2 units).
Flow rate (e.g., ±0.1 mL/min).
Column temperature (e.g., ±5 °C).
Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly change, demonstrating the method's reliability.
Visualization of Workflows and Relationships
Diagrams help clarify the logical flow of the validation process and the interplay between different parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between Validation Parameters.
Conclusion and Recommendations
The selection of an analytical method for Salbutamol acetate must be a well-reasoned decision based on the application's specific needs.
For routine QC release and stability testing of finished products, the HPLC-UV method provides the optimal balance of performance, robustness, and cost-effectiveness. Its ability to separate and quantify Salbutamol in the presence of excipients and known impurities is well-established.
For high-throughput environments or the analysis of complex formulations with multiple active ingredients,UHPLC is the superior choice, offering significant gains in speed and resolution[9][11].
For bioequivalence studies, pharmacokinetic analysis, or the detection of trace-level impurities and degradation products, the unparalleled sensitivity and specificity of LC-MS/MS are required[12].
UV-Vis Spectrophotometry should be reserved for the analysis of raw material or very simple, single-component formulations where interfering substances are not a concern.
Ultimately, regardless of the method chosen, a thorough validation compliant with ICH guidelines is mandatory to ensure the generation of reliable, reproducible, and accurate data, thereby safeguarding product quality and patient safety.
References
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Salbutamol acetate purity assessment using NMR spectroscopy
High-Precision Purity Assessment of Salbutamol Acetate: A qNMR vs. HPLC Comparative Guide Introduction: The Reference Standard Paradox In pharmaceutical development, the purity assessment of salt forms like Salbutamol (A...
Author: BenchChem Technical Support Team. Date: February 2026
High-Precision Purity Assessment of Salbutamol Acetate: A qNMR vs. HPLC Comparative Guide
Introduction: The Reference Standard Paradox
In pharmaceutical development, the purity assessment of salt forms like Salbutamol (Albuterol) Acetate presents a distinct metrological challenge. Traditional chromatographic methods (HPLC-UV) rely on the "Reference Standard Paradox": to determine the purity of a new batch, you need a reference standard of identical chemical structure with an already known absolute purity.
For generic manufacturers or early-stage development, obtaining a certified reference material (CRM) for specific salt forms or impurities is often expensive, time-consuming, or impossible.
Quantitative NMR (qNMR) breaks this dependency.[1] By utilizing the principle of primary ratio measurement , qNMR allows for the absolute purity determination of Salbutamol Acetate using a structurally unrelated Internal Standard (IS) (e.g., Maleic Acid). This guide outlines a validated, self-verifying qNMR protocol that rivals HPLC in precision while superior in speed and metrological traceability.
Strategic Comparison: qNMR vs. HPLC vs. Titration
While HPLC remains the workhorse for impurity profiling (separating related substances), it is often inferior for absolute assay determination of the main active pharmaceutical ingredient (API) due to response factor variations.
Table 1: Comparative Performance Matrix
Feature
qNMR (1H)
HPLC-UV
Potentiometric Titration
Primary Reference
Not Required (Any traceable IS works)
Required (Must match analyte)
Not Required
Specificity
High (Structural fingerprinting)
High (Retention time separation)
Low (Quantifies all acidic/basic groups)
Response Factor
Universal (1H = 1H)
Variable (Depends on chromophores)
Stoichiometric
Analysis Time
< 30 Minutes
> 60 Minutes (Equilibration + Run)
< 15 Minutes
Moisture/Solvent
Detected & Quantified simultaneously
Invisible (requires separate KF/GC)
Invisible
Precision (RSD)
< 1.0% (Optimized)
< 0.5%
< 0.5%
Scientist's Insight: Titration often overestimates purity because it cannot distinguish between Salbutamol and a degradation product containing a similar amine functionality. qNMR discriminates these signals spectrally.
Experimental Protocol: The Self-Validating System
This protocol is designed for a 600 MHz NMR spectrometer (400 MHz is acceptable but requires stricter shimming) using a cryoprobe for maximum sensitivity.
Solvent and Internal Standard Selection
The choice of solvent and Internal Standard (IS) is the single most critical decision in qNMR.
Solvent: Deuterium Oxide (D₂O, 99.9% D)
Why: Salbutamol Acetate is highly soluble in water. D₂O exchanges the broad labile protons (OH, NH), simplifying the spectrum to sharp, non-exchangeable carbon-bound protons.
Why: Maleic acid presents a sharp singlet at ~6.05 ppm in D₂O. This falls perfectly into the "silent region" of the Salbutamol spectrum, between the benzylic methine (~5.0 ppm) and the aromatic protons (~6.9 ppm).
Sample Preparation (Gravimetric Precision)
Accuracy in qNMR is limited by weighing, not spectroscopy.
Equilibrate sample and IS to room temperature to prevent moisture condensation.
Weighing: Using a microbalance (d=0.001 mg), weigh approx. 20 mg of Salbutamol Acetate (
) and 10 mg of Maleic Acid () directly into the same vial.
Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio of Analyte:IS to ensure comparable signal-to-noise (S/N).
Solvation: Add 0.8 mL D₂O . Vortex until fully dissolved.
Transfer: Transfer 0.6 mL to a 5mm NMR tube.
Acquisition Parameters (The "Expertise" Layer)
Standard 1H parameters are insufficient for quantitative work. You must ensure full relaxation of nuclei.
Pulse Sequence: zg (standard single pulse) or zg30 (30° pulse).
Relaxation Delay (d1):30 seconds .
Reasoning: The longest
(longitudinal relaxation time) in this mixture is typically the IS or the aromatic protons (approx 3-5s). For 99.9% magnetization recovery, d1 must be .
Spectral Width: 20 ppm (to capture any far-field impurities).
Offset (O1): Center of spectrum (~5 ppm).
Number of Scans (NS): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).
Temperature: 298 K (controlled to ±0.1 K).
Workflow Visualization
The following diagram illustrates the critical path for qNMR purity assessment, highlighting the "Go/No-Go" decision points that ensure data integrity.
Figure 1: Step-by-step qNMR workflow ensuring full magnetization recovery and precise integration.
Results & Data Interpretation
Spectral Assignment
In D₂O, the spectrum will display distinct signals. We utilize the t-Butyl singlet for quantification because it is a sharp singlet equivalent to 9 protons, providing a massive signal intensity that minimizes integration error.
1.38 ppm (Singlet, 9H): Salbutamol t-Butyl group (Target Signal).
: Purity of the standard (as a decimal, e.g., 0.999)
Mock Experimental Data Comparison
The following table demonstrates a typical discrepancy where HPLC overestimates purity by failing to detect inorganic salts or residual solvents, whereas qNMR provides the "true" mass balance.
Parameter
qNMR Result
HPLC-UV Result
Note
Analyte Signal
t-Butyl (1.38 ppm)
UV @ 276 nm
qNMR uses specific protons.
Calculated Purity
98.2%
99.4%
HPLC misses non-chromophoric impurities.
Water Content
0.8% (Detected)
Not Detected
qNMR sees HDO signal.
Residual Acetate
19.8% (Stoichiometric)
Not Detected
Confirms 1:1 Salt formation.
References
BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Salbutamol Acetate Inter-Laboratory Reproducibility Data
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Persona: Senior Application Scientist
Strategic Overview: The Role of Salbutamol Acetate
In the landscape of
-agonist analysis, Salbutamol Acetate (distinct from the clinical Salbutamol Sulphate) serves a critical function primarily as a high-purity analytical reference standard and in specialized residue analysis (forensic toxicology and food safety). While the sulphate salt is the pharmaceutical standard, the acetate form is frequently utilized in LC-MS/MS workflows due to its compatibility with volatile organic buffers (ammonium acetate), reducing ion suppression compared to non-volatile sulphate counter-ions.
This guide objectively compares analytical performance metrics across laboratories, establishing benchmarks for reproducibility (
) and repeatability () when using Salbutamol Acetate as the calibrator.
Core Causality: Why Reproducibility Fails
Inter-laboratory variance in Salbutamol analysis rarely stems from the instrument alone. It is causally linked to:
Salt-to-Base Stoichiometry: Failure to correct for the acetate counter-ion mass (MW ~281.3 g/mol vs. Free Base ~239.3 g/mol ).
Matrix Effects: Inadequate cleanup in urine/tissue samples leading to variable ion suppression.
pH Instability: Salbutamol is amphoteric; slight pH shifts in acetate buffers can alter retention times and peak shapes in reverse-phase chromatography.
Comparative Performance Data
The following data synthesizes performance metrics from collaborative studies and validated bioanalytical methods (LC-MS/MS and HPLC-UV). These values serve as the Target Acceptance Criteria for your laboratory.
Internal Standard (IS): Salbutamol-d9 Acetate (to correct for extraction loss and ionization variability).
Buffer: 10 mM Ammonium Acetate (pH 4.5).
Workflow: Solid Phase Extraction (SPE)
This protocol is designed to be self-validating : if the IS recovery drops below 60%, the sample is automatically flagged for re-analysis, preventing false negatives.
Sample Pre-treatment:
Aliquot 1.0 mL plasma/urine.
Spike with 50
L IS working solution (100 ng/mL).
Add 1.0 mL 0.1 M Acetate Buffer (pH 4.5) to hydrolyze conjugates (if analyzing total Salbutamol, enzymatic hydrolysis with
-glucuronidase is required first).
SPE Conditioning (MCX Mixed-Mode Cartridges):
Condition with 2 mL Methanol.
Equilibrate with 2 mL Water.
Loading & Washing:
Load sample at low vacuum (<5 mL/min).
Wash 1: 2 mL 2% Formic Acid (removes acidic interferences).
Wash 2: 2 mL Methanol (removes neutral matrix).
Elution:
Elute with 2 mL 5% Ammonia in Methanol. Critical Step: High pH is required to release the basic Salbutamol from the cation exchange sorbent.
Reconstitution:
Evaporate to dryness under
at 40°C.
Reconstitute in 200
L Mobile Phase A/B (90:10).
Instrumental Conditions (LC-MS/MS)
Column: C18 (2.1 x 100 mm, 1.7
m).
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 mins.
Transitions (MRM):
Quantifier: m/z 240.1
148.1
Qualifier: m/z 240.1
166.1
IS (d9): m/z 249.2
157.1
Visualization: Reproducibility Logic Flow
The following diagram illustrates the critical control points (CCPs) where inter-laboratory variability is introduced and how the protocol mitigates them.
Caption: Logic flow for validating Salbutamol analysis. Red diamonds indicate critical "Self-Validating" decision points.
References
European Directorate for the Quality of Medicines (EDQM). (2023). Salbutamol Acetate Reference Standard (Cat. No. Y0000030/S0100000). European Pharmacopoeia. Link
Joyce, J. R., et al. (2010). "Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 878(28), 2774-2781. Link
Hindle, M., & Chrystyn, H. (1992). "Determination of the reproducibility and dose-response relationship for urinary salbutamol excretion post inhalation." British Journal of Clinical Pharmacology, 34(4), 311-317. Link
Sigma-Aldrich. (2024). Salbutamol-(tert-butyl-d9) Acetate VETRANAL™ Analytical Standard. Link
World Anti-Doping Agency (WADA). (2023). Technical Document TD2023DL: Decision Limits for the Confirmatory Quantification of Threshold Substances. Link
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of Salbutamol Acetate in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as salbutamol acetate, is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of salbutamol acetate, ensuring the protection of laboratory personnel and the environment. Our aim is to provide you with the essential knowledge to manage your chemical waste streams effectively, fostering a secure and sustainable research environment.
Understanding the Waste Profile of Salbutamol Acetate
Salbutamol acetate, a widely used β2-adrenergic agonist, is not classified as a federally controlled substance by the Drug Enforcement Administration (DEA) in the United States. However, it is imperative to treat all pharmaceutical compounds with a high degree of care during disposal. According to its Safety Data Sheet (SDS), salbutamol may be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Therefore, improper disposal, such as sewering, is strictly prohibited to prevent environmental contamination.[1][2][3]
Core Principles of Salbutamol Acetate Waste Management
The foundational principle for the disposal of any pharmaceutical waste is to render it "non-retrievable," meaning it cannot be readily reused or repurposed.[4] While the DEA's strictest regulations apply to controlled substances, the spirit of these regulations should be voluntarily adopted for all pharmaceutical waste to ensure best practices. Incineration by a licensed waste management facility is the preferred method for the ultimate destruction of salbutamol acetate waste.[4]
Step-by-Step Disposal Protocols
The appropriate disposal procedure for salbutamol acetate depends on its physical form and the nature of its contamination.
Unused or Expired Pure Salbutamol Acetate Powder
Segregation and Labeling:
Do not mix salbutamol acetate powder with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Place the original container, tightly sealed, into a larger, leak-proof, and clearly labeled waste container.
The label should read: "Pharmaceutical Waste for Incineration" and clearly identify the contents as "Salbutamol Acetate."
Collection and Storage:
Store the waste container in a designated, secure area away from general laboratory traffic.
Maintain an inventory of the waste being accumulated.
Disposal:
Arrange for pickup and disposal through your institution's licensed hazardous or pharmaceutical waste contractor. These vendors are equipped to transport and incinerate the waste in compliance with federal and local regulations.[5]
Aqueous Solutions of Salbutamol Acetate
Collection:
Collect all aqueous waste containing salbutamol acetate in a dedicated, sealed, and leak-proof container.
The container must be compatible with the solution and clearly labeled as "Aqueous Pharmaceutical Waste: Salbutamol Acetate."
pH Considerations:
Studies on the stability of salbutamol have shown that its degradation is pH-dependent, with maximum stability observed between pH 3 and 4.[6] While chemical degradation prior to disposal is not a standard laboratory procedure, it is crucial to avoid mixing salbutamol solutions with strong acids or bases, which could potentially create unknown degradation products.[7]
Disposal:
As with the pure powder, arrange for disposal through a licensed pharmaceutical waste vendor for incineration.
Contaminated Laboratory Materials
This category includes items such as personal protective equipment (PPE), weigh boats, pipette tips, and glassware that have come into direct contact with salbutamol acetate.
Segregation:
Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
The container should be clearly labeled as "Solid Pharmaceutical Waste: Salbutamol Acetate."
Sharps:
Needles, syringes, or other sharps contaminated with salbutamol acetate must be disposed of in a designated sharps container.[8]
This container should also be labeled as containing pharmaceutical waste.
Disposal:
The collected solid waste and sharps containers should be disposed of through your institution's pharmaceutical or biohazardous waste stream, destined for incineration.
Summary of Disposal Procedures
For quick reference, the following table summarizes the proper disposal methods for different forms of salbutamol acetate waste.
Waste Type
Container
Labeling
Disposal Method
Pure Salbutamol Acetate Powder
Sealed original container inside a larger, leak-proof container.
"Pharmaceutical Waste for Incineration: Salbutamol Acetate"
Licensed Pharmaceutical Waste Vendor for Incineration.
Licensed Pharmaceutical Waste Vendor for Incineration.
Contaminated Solid Waste (PPE, etc.)
Leak-proof container with a plastic liner.
"Solid Pharmaceutical Waste: Salbutamol Acetate"
Licensed Pharmaceutical Waste Vendor for Incineration.
Contaminated Sharps
Designated sharps container.
"Sharps with Pharmaceutical Waste: Salbutamol Acetate"
Licensed Pharmaceutical/Biohazardous Waste Vendor for Incineration.
Decision-Making Workflow for Salbutamol Acetate Disposal
The following diagram illustrates the decision-making process for the proper disposal of salbutamol acetate waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of salbutamol acetate waste.
Prohibited Disposal Methods
To reiterate, the following disposal methods for salbutamol acetate are strictly prohibited:
Do NOT pour down the drain. [1][2] This can lead to the contamination of waterways and harm aquatic life.[1]
Do NOT dispose of in regular trash. [1] This can pose a risk to sanitation workers and the environment.
Do NOT attempt to chemically neutralize or degrade in the lab without a validated and approved protocol from your EHS department. While research exists on the degradation of salbutamol, these methods are not suitable for routine laboratory disposal.[7][9]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of salbutamol acetate is a cornerstone of a well-managed and safe laboratory. By adhering to the protocols outlined in this guide, you not only ensure compliance with regulations but also actively contribute to the protection of our environment and the well-being of our communities. Always consult your institution's specific guidelines and your licensed waste management provider for any additional requirements. Your diligence in these practices reflects a profound commitment to scientific excellence and corporate responsibility.
References
TriHaz Solutions. (2024, April 29). How to Dispose of Inhalers. Retrieved from [Link]
Szabo-Scandic. (2018, March 10). Salbutamol (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]
Eco Medical Waste. (n.d.). How to Dispose of Expired Inhalers. Retrieved from [Link]
US Bio-Clean. (n.d.). How to Dispose of Controlled Substances (to Stay Legal & Compliant). Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
U.S. Drug Enforcement Administration (DEA). (2014, September 8). DEA Releases New Rules That Create Convenient But Safe And Secure Prescription Drug Disposal Options. Retrieved from [Link]
MedPro Disposal. (2025, January 10). How to Dispose of Expired Inhalers. Retrieved from [Link]
St. Louis Children's Hospital. (2022, May 26). How to Dispose of Used/Expired Asthma Inhalers [Video]. YouTube. Retrieved from [Link]
CASCADES Canada. (n.d.). HOW TO DISPOSE OF YOUR INHALER. Retrieved from [Link]
U.S. Drug Enforcement Administration (DEA). (2023, June 13). Disposal of Controlled Substance Prescription Medications Abandoned by Patients at a Practitioner's Registered Location. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Wang, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]
G. M. E. Hussein, et al. (2008). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
J-Stage. (n.d.). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Retrieved from [Link]
University of Bath. (n.d.). Aspects of the stability of salbutamol sulphate in aqueous solution. Retrieved from [Link]
Felix, F. S., et al. (2009). Thermal behavior study and decomposition kinetics of salbutamol under isothermal and non-isothermal conditions. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
Operational Safety Guide: Handling Salbutamol Acetate in Research Environments
Executive Summary: The "Invisible" Hazard Salbutamol acetate (Albuterol) is not merely a chemical reagent; it is a high-potency Pharmacologically Active Ingredient (API). While its acute toxicity ( ) appears moderate, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Hazard
Salbutamol acetate (Albuterol) is not merely a chemical reagent; it is a high-potency Pharmacologically Active Ingredient (API). While its acute toxicity (
) appears moderate, its pharmacodynamic potency is the critical safety factor.
As a selective
-adrenergic agonist, it is designed to induce bronchodilation at microgram quantities (standard therapeutic dose ). In a research setting, handling milligram or gram quantities of pure powder presents an exposure risk orders of magnitude above the therapeutic threshold.
Core Directive: Treat Salbutamol acetate as an OEB 4 (Occupational Exposure Band 4) compound during powder handling. Your safety relies on preventing aerosolization and dermal absorption.
Hazard Profiling & Mechanism of Action
To select the correct PPE, you must understand the physiological cascade triggered by exposure.
Suspected of damaging fertility or the unborn child (Teratogenicity concerns in high doses).
Sensitization
Skin Sens. 1
Potential for allergic dermatitis upon repeated contact.
The Bioactive Risk:
Accidental inhalation of airborne dust during weighing can result in immediate systemic effects (tremors, rapid heart rate) because the compound bypasses first-pass metabolism via the lungs, entering the bloodstream directly.
PPE Selection Matrix
PPE is the last line of defense; engineering controls (Fume Hoods) are the first. The following decision logic dictates your equipment based on the physical state of the material.
Visualization: PPE Decision Logic
Caption: Logical flow for selecting Personal Protective Equipment based on material state and operation risk.
Operational Protocols
A. Weighing & Solids Handling (Critical Risk Phase)
The Risk: Salbutamol acetate powder is often micronized and prone to static charge. Static discharge can cause "powder jump," creating an invisible aerosol cloud.
Engineering Setup:
Work exclusively inside a chemical fume hood or Biological Safety Cabinet (BSC).
Place an anti-static gun or ionizer bar inside the hood to neutralize charge on the spatula and weigh boat.
Instead of weighing exact powder, weigh an approximate amount into a tared vial.
Add solvent inside the vial to dissolve the solid immediately.
Calculate the exact concentration based on the mass derived (
).
Why? This minimizes the time the compound exists as a respirable dust.
B. Decontamination & Spill Response
Salbutamol acetate is freely soluble in water and ethanol. This solubility dictates the cleaning protocol.
Protocol for Spills:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Don full PPE (Double gloves, N95/P100).
Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel (do not dry sweep; this generates aerosols).
Solubilize: Wipe the area with 70% Ethanol or water. The solvent binds the powder, preventing it from becoming airborne.
Verify: If available, use a UV light (Salbutamol fluoresces/absorbs) or simply repeat the wipe-down three times ("Triple Wipe Method").
Visualization: Safe Handling Workflow
Caption: Step-by-step workflow emphasizing the feedback loop for decontamination.
Waste Disposal & Inactivation
Never dispose of Salbutamol acetate down the drain. It is an environmental toxin (aquatic chronic toxicity).[5]
Solid Waste: Weigh boats, contaminated gloves, and paper towels must be placed in a sealed yellow bag (or equivalent hazardous waste container) labeled "Cytotoxic/Drug Waste."
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste" (if DCM/Chloroform used) or "Aqueous Drug Waste."
Destruction: The only validated method for complete destruction is high-temperature incineration (
).
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2083, Albuterol. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). Substance Information: Salbutamol.[1][2][4][5][6] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]